Uvaol diacetate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H54O4 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1 |
InChI Key |
BAZMEWBREGUVCK-QCNIQUMGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)COC(=O)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)COC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Uvaol Diacetate: Physical, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol diacetate is a derivative of the naturally occurring pentacyclic triterpenoid, uvaol. Uvaol is found in various plant sources, most notably in olives (Olea europaea)[1]. While extensive research has been conducted on the physical, chemical, and biological properties of uvaol, specific data for its diacetate ester, this compound, is less prevalent in scientific literature. This guide provides a comprehensive overview of the known properties of uvaol and infers the characteristics of this compound based on established chemical principles and data on similar acetylated triterpenoids. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
Quantitative data for uvaol is summarized in the table below. The properties of this compound are largely extrapolated from the parent compound and general knowledge of acetylation's effect on molecular properties. Acetylation of the two hydroxyl groups in uvaol to form this compound is expected to increase its molecular weight and lipophilicity, which would consequently alter its melting point, boiling point, and solubility profile.
Table 1: Physical and Chemical Properties of Uvaol and Predicted Properties of this compound
| Property | Uvaol | This compound (Predicted) | Data Source |
| Molecular Formula | C₃₀H₅₀O₂ | C₃₄H₅₄O₄ | [2] |
| Molecular Weight | 442.7 g/mol | 526.8 g/mol | [2] |
| Appearance | Solid | White to off-white solid | [2] |
| Melting Point | Not available | Likely lower than uvaol due to esterification | - |
| Boiling Point | Not available | Higher than uvaol due to increased molecular weight | - |
| Solubility | Soluble in organic solvents like DMSO | Expected to have increased solubility in non-polar organic solvents and decreased solubility in polar solvents compared to uvaol. | [3] |
| Lipophilicity (LogP) | Not available | Expected to be higher than uvaol | - |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the triterpenoid backbone protons, along with two new singlets for the acetyl methyl protons around δ 2.0 ppm. The signals for the protons on the carbons bearing the acetate groups (C-3 and C-28) would be shifted downfield compared to uvaol. |
| ¹³C NMR | Carbonyl signals for the acetate groups appearing around δ 170-171 ppm. The signals for the carbons attached to the acetate groups (C-3 and C-28) would also be shifted. |
| IR Spectroscopy | A strong C=O stretching band for the ester carbonyl groups around 1730-1740 cm⁻¹. The characteristic broad O-H stretching band of uvaol (around 3200-3600 cm⁻¹) would be absent. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 526.8. Fragmentation patterns would likely involve the loss of acetic acid molecules. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound from uvaol involves an acetylation reaction. While a specific protocol for this compound is not widely published, a standard procedure using acetic anhydride and a catalyst is provided below, based on general methods for the acetylation of alcohols[4][5][6].
Materials:
-
Uvaol
-
Acetic anhydride
-
Pyridine (or another suitable base/catalyst)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve uvaol in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and pyridine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
While the biological activities of this compound have not been extensively studied, the activities of the parent compound, uvaol, and other acetylated triterpenoids suggest potential pharmacological effects. Uvaol has been reported to possess anti-inflammatory, antioxidant, and wound-healing properties[1]. It has also been shown to influence cell migration and angiogenesis[1].
It is plausible that the diacetate derivative may exhibit modified activity. Acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and improving its bioavailability. However, the hydroxyl groups of uvaol may be crucial for its interaction with biological targets, and their acetylation could diminish or alter its activity.
Signaling Pathway Involvement of Uvaol
Research has indicated that uvaol exerts its effects on cell migration in endothelial cells through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways[1].
References
- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uvaol | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Uvaol Diacetate: A Technical Guide to Its Origins, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvaol diacetate, a derivative of the naturally occurring pentacyclic triterpene uvaol, is a compound of increasing interest in pharmacological research. While uvaol is readily found in various plant sources, particularly in the olive tree (Olea europaea), this compound is primarily obtained through synthetic modification. This technical guide provides a comprehensive overview of the natural sources of the precursor uvaol, detailed methodologies for its isolation, and a robust protocol for the synthesis of this compound. Furthermore, this document summarizes the known biological activities of uvaol and discusses the potential pharmacological implications of its acetylation, drawing parallels with other acetylated triterpenoids. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Natural Sources and Isolation of Uvaol
Uvaol, the precursor to this compound, is a well-documented constituent of several plant species, most notably the olive tree.
Principal Natural Sources
The primary natural source of uvaol is the olive tree (Olea europaea). It is present in various parts of the plant, including:
-
Olive Fruit and Pomace: The fruit, and particularly the olive pomace (the solid residue remaining after oil extraction), are rich sources of uvaol.
-
Olive Oil: Virgin olive oil contains uvaol as part of its unsaponifiable fraction.[1]
-
Olive Leaves: The leaves of the olive tree also serve as a significant reservoir of this triterpene.[1]
Isolation of Uvaol from Natural Sources
The isolation of uvaol from its natural sources typically involves extraction followed by chromatographic purification. The following table summarizes quantitative data on uvaol content in different parts of the olive tree.
| Source Material | Part of Plant | Uvaol Content (mg/kg) | Reference |
| Olive Oil | Fruit Oil | Varies by cultivar | [2] |
| Olive Pomace | Fruit Residue | High concentration | [3] |
| Olive Leaves | Leaf | Significant amounts | [1] |
Table 1: Quantitative Occurrence of Uvaol in Olea europaea
A general experimental workflow for the isolation of uvaol is depicted below.
Caption: General workflow for the isolation of uvaol.
Detailed Experimental Protocol: Isolation of Uvaol from Olive Pomace
This protocol describes a typical procedure for the isolation of uvaol from olive pomace.
1. Extraction:
- Dried and powdered olive pomace (1 kg) is subjected to Soxhlet extraction with n-hexane for 8 hours.
- The solvent is evaporated under reduced pressure to yield a crude extract.
2. Saponification:
- The crude extract (100 g) is dissolved in 2 M ethanolic potassium hydroxide (500 mL).
- The mixture is refluxed for 2 hours.
- After cooling, an equal volume of water is added.
3. Isolation of the Unsaponifiable Fraction:
- The aqueous alcoholic solution is extracted three times with diethyl ether (3 x 500 mL).
- The combined ether extracts are washed with water until neutral and dried over anhydrous sodium sulfate.
- The solvent is evaporated to yield the unsaponifiable fraction.
4. Chromatographic Purification:
- The unsaponifiable fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing uvaol are combined and the solvent is evaporated.
- The resulting solid is recrystallized from methanol to yield pure uvaol.
Synthesis of this compound
As this compound is not commonly found in nature, it is typically synthesized from its precursor, uvaol, through an acetylation reaction.
General Reaction Scheme
The synthesis involves the esterification of the two hydroxyl groups of uvaol with acetyl groups, typically using acetic anhydride.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a method for the laboratory-scale synthesis of this compound.
1. Reaction Setup:
- Uvaol (1 g, 2.26 mmol) is dissolved in pyridine (20 mL) in a round-bottom flask.
- Acetic anhydride (5 mL, 53 mmol) is added to the solution.
- The reaction mixture is stirred at room temperature for 24 hours.
2. Work-up:
- The reaction mixture is poured into ice-water (200 mL) and stirred for 30 minutes to precipitate the product.
- The precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.
- The crude product is dried in a desiccator.
3. Purification:
- The crude this compound is purified by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).
- Fractions containing the pure product (monitored by TLC) are combined and the solvent is evaporated.
- The resulting solid is recrystallized from ethanol to yield pure this compound as a white crystalline solid.
4. Characterization:
- The structure of the synthesized this compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[4][5][6][7][8]
Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the pharmacological activities of its precursor, uvaol, are well-documented. The addition of acetyl groups may potentially enhance some of these activities, a phenomenon observed with other acetylated triterpenes.[9][10][11][12]
Biological Activities of Uvaol
Uvaol has been reported to exhibit a range of biological effects, including:
-
Anti-inflammatory Activity: Uvaol has been shown to attenuate allergic inflammation by decreasing the accumulation of eosinophils and the concentration of IL-5.[13] It also exhibits anti-inflammatory effects in models of colitis and on LPS-stimulated macrophages.[14]
-
Wound Healing: Uvaol promotes the migration of fibroblasts and endothelial cells, stimulates the production of extracellular matrix proteins, and enhances the formation of tube-like structures by endothelial cells, all of which contribute to accelerated wound healing.[1]
-
Anticancer Activity: Uvaol has demonstrated cytotoxic effects against various cancer cell lines, including human hepatocarcinoma (HepG2) cells.[2][15] It can induce apoptosis and cause cell cycle arrest.[2]
The following table summarizes some of the reported IC50 values for the cytotoxic activity of uvaol.
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 25.2 | 24 | [16] |
| HepG2 | Hepatocellular Carcinoma | 18.5 | 48 | [16] |
| HepG2 | Hepatocellular Carcinoma | 14.1 | 72 | [16] |
Table 2: Cytotoxic Activity of Uvaol against HepG2 Cancer Cells
Potential Effects of Acetylation on Biological Activity
Studies on other triterpenes have shown that acetylation can modulate their biological properties. For instance, acetylated derivatives of oleanolic acid and betulinic acid have shown enhanced cytotoxic activity against several cancer cell lines.[9][17] Acetylation can also influence the antioxidant properties of triterpenes.[9] It is plausible that the acetylation of uvaol to this compound could similarly enhance its anti-inflammatory and anticancer activities. However, dedicated studies on this compound are required to confirm this hypothesis.
Signaling Pathways Modulated by Uvaol
Uvaol has been shown to exert its biological effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by uvaol.
-
Wound Healing: In the context of wound healing, uvaol has been shown to promote cell migration through signaling pathways dependent on both PKA and p38-MAPK in endothelial cells.[1]
-
Anticancer Effects: The anticancer activity of uvaol in HepG2 cells is associated with the down-regulation of the AKT/PI3K signaling pathway, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.[2][15]
-
Anti-inflammatory Effects: Uvaol exerts its anti-inflammatory effects by inhibiting the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages.[14]
Conclusion and Future Directions
This compound is a synthetically accessible derivative of the natural triterpene uvaol. While the natural sources and isolation of uvaol are well-established, research into the specific biological activities of this compound is still in its nascent stages. Based on the known pharmacology of uvaol and the observed effects of acetylation on other triterpenes, this compound holds promise as a potentially more potent anti-inflammatory and anticancer agent. Future research should focus on the direct biological evaluation of this compound to elucidate its specific pharmacological profile and mechanisms of action. Such studies will be crucial for assessing its potential in drug development.
References
- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthesis and biological activity of triterpenic acylated oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr. [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective [mdpi.com]
- 10. [PDF] Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective | Semantic Scholar [semanticscholar.org]
- 11. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Uvaol attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acetylation of Oleanolic Acid Dimers as a Method of Synthesis of Powerful Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Uvaol and the Synthesis of its Diacetate Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the pentacyclic triterpenoid uvaol and the chemical synthesis of its diacetate derivative. Uvaol, a naturally occurring triterpene found in various plants, including olives, has garnered significant interest for its diverse pharmacological activities. This document details the enzymatic steps involved in its biosynthesis, offers protocols for its production and modification, and presents quantitative data to support further research and development.
The Biosynthesis Pathway of Uvaol
Uvaol is a derivative of the ursane-type pentacyclic triterpene skeleton. Its biosynthesis originates from the isoprenoid pathway, which provides the fundamental building blocks for a vast array of natural products. The pathway to uvaol proceeds through the cyclization of 2,3-oxidosqualene to form α-amyrin, followed by a specific oxidation step.
The key enzymatic players in the biosynthesis of uvaol are:
-
α-Amyrin Synthase (α-AS): An oxidosqualene cyclase (OSC) that catalyzes the stereospecific cyclization of the linear substrate 2,3-oxidosqualene to the pentacyclic α-amyrin. This is a critical branch point in triterpenoid biosynthesis, directing carbon flux towards the ursane scaffold.
-
Cytochrome P450 Monooxygenases (CYP450s): Specifically, members of the CYP716A subfamily are responsible for the regiospecific oxidation of α-amyrin at the C-28 position to yield uvaol. These enzymes are multifunctional oxidases.
The biosynthetic pathway can be visualized as follows:
Uvaol diacetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Data
| Identifier | Value |
| Compound Name | Uvaol diacetate |
| CAS Number | 157000-65-2 |
| Molecular Formula | C34H54O4 |
Disclaimer
Biological Activities of Uvaol
Uvaol, a pentacyclic triterpene found in sources like olives and olive oil, has demonstrated a range of pharmacological properties.[1] Key activities include promoting wound healing and exhibiting anticancer effects.
Wound Healing Properties
Uvaol has been shown to accelerate the healing of cutaneous wounds.[1] It positively influences the function of fibroblasts and endothelial cells, which are critical for the different phases of wound repair.[1]
Quantitative Data on Wound Healing Effects of Uvaol
| Parameter | Cell Type | Uvaol Concentration | Result |
| Cell Migration | Fibroblasts | 10 µM & 50 µM | Significant increase in migration towards scratched area.[1] |
| Endothelial Cells | 10 µM & 50 µM | 36% and 40% wound closure rates, respectively.[1] | |
| Extracellular Matrix (ECM) Protein Synthesis | Fibroblasts | 50 µM | 30% increase in fibronectin levels.[1] |
| 50 µM | 36% increase in laminin levels.[1] | ||
| Tube-like Structure Formation | Endothelial Cells | 10 µM | Approximately 1.8-fold increase.[1] |
| In Vivo Wound Closure (Topical) | Mice | 0.1% & 1% | Accelerated closure from day 7 post-wounding.[1] |
Anticancer Activity
Uvaol has demonstrated selective antiproliferative and pro-apoptotic effects in human hepatocarcinoma (HepG2) cells.[2][3][4][5]
Quantitative Data on Anticancer Effects of Uvaol
| Parameter | Cell Line | Uvaol Treatment | Result |
| Cell Cycle Arrest | HepG2 | IC50 concentration | Significant increase in the percentage of cells in the G0/G1 phase.[2] |
| Apoptosis | HepG2 | IC50 concentration | Increase in the rate of cell apoptosis.[2][4][5] |
| Protein Expression | HepG2 | IC50 concentration | Decrease in anti-apoptotic Bcl2 and increase in pro-apoptotic Bax.[2][4] |
| Signaling Pathway Modulation | HepG2 | IC50 concentration | Down-regulation of the AKT/PI3K signaling pathway.[2][3][4] |
Experimental Protocols for Uvaol
Cell Viability Assay (MTT Assay)[1]
-
Seed NIH3T3 fibroblasts (7 × 10³ cells/well) and tEnd.1 endothelial cells (10⁴ cells/well) in 96-well plates.
-
Treat cells with Uvaol at concentrations of 1, 10, 25, 50, and 100 µM for 24 hours.
-
Replace the medium with fresh medium containing 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate and measure formazan production to determine cell viability.
Scratch Assay for Cell Migration[1]
-
Culture cells in a 24-well plate with medium containing 1% FBS until 90% confluency is reached.
-
Create a vertical scratch on the cell monolayer using a sterile 200 µL pipette tip.
-
Treat cells with the desired concentration of Uvaol.
-
Monitor and quantify the migration of cells into the scratched area over time.
In Vitro Tube Formation Assay[1]
-
Coat 98-well plates with 80 µL of Matrigel solution and allow it to solidify for 2 hours.
-
Seed endothelial cells (10⁴ cells) onto the Matrigel.
-
Culture the cells in the presence or absence of Uvaol (e.g., 10 µM) in RPMI medium with 2% serum at 37°C in a 5% CO₂ incubator.
-
After 16 hours, visualize and quantify the formation of tube-like structures using light microscopy and appropriate analysis software (e.g., ImageJ with angiogenesis analyzer plugin).
Mouse Excisional Wound Model[1]
-
Anesthetize male Swiss mice (25–35 g) with an intraperitoneal injection of ketamine and xylazine.
-
Shave the dorsal region and create circular wounds using a 1 cm diameter template.
-
Topically apply a vehicle control or Uvaol (e.g., 0.1% or 1% formulation) to the wounds.
-
Monitor and measure the wound area at specific time points (e.g., days 3, 7, and 10) to assess the rate of wound closure.
Signaling Pathways Modulated by Uvaol
Wound Healing Signaling Pathways
Uvaol's effects on fibroblast and endothelial cell migration are mediated through the PKA and p38-MAPK signaling pathways.[1] In fibroblasts, Uvaol-induced migration is dependent on the PKA pathway.[1] In endothelial cells, both PKA and p38-MAPK pathways are involved.[1]
Anticancer Signaling Pathway
In the context of cancer, Uvaol has been shown to down-regulate the AKT/PI3K signaling pathway in human hepatocarcinoma cells. This pathway is crucial for cell survival and proliferation, and its inhibition by Uvaol contributes to the observed pro-apoptotic effects.[2][3][4]
References
- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Uvaol Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Uvaol and Uvaol Diacetate
Uvaol is a pentacyclic triterpenoid with a ursane-type skeleton that is found in various medicinal plants.[1] Its diacetate derivative, this compound, is a semi-synthetic or naturally occurring triterpenoid which has been identified in plants such as Nerium oleunder L.[2][3] Triterpenoids and their derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Accurate spectroscopic characterization is crucial for the identification, purity assessment, and structural elucidation of these compounds.
Spectroscopic Data for Uvaol (Parent Compound)
As a reference, the spectroscopic data for the parent compound, Uvaol, is presented below. This information is essential for interpreting the spectra of this compound, as the core triterpenoid skeleton remains unchanged. The primary differences in the spectra of this compound would arise from the addition of two acetyl groups.
NMR Spectroscopic Data for Uvaol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Uvaol
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 0.95 (m), 1.63 (m) | 38.8 |
| 2 | 1.95 (m) | 27.2 |
| 3 | 3.14 (m) | 79.0 |
| 4 | - | 38.8 |
| 5 | 0.75 (br s) | 55.2 |
| 6 | 1.47 (m), 1.62 (m) | 18.3 |
| 7 | 1.29 (m), 1.35 (m) | 33.0 |
| 8 | - | 39.5 |
| 9 | 1.54 (m) | 47.6 |
| 10 | - | 37.0 |
| 11 | 1.92 (m) | 23.3 |
| 12 | 5.21 (t, J = 3.6 Hz) | 125.5 |
| 13 | - | 138.3 |
| 14 | - | 42.1 |
| 15 | 1.59 (m) | 28.1 |
| 16 | 1.92 (m) | 24.2 |
| 17 | - | 47.9 |
| 18 | 2.19 (d, J = 11.4 Hz) | 54.1 |
| 19 | 1.63 (m) | 39.1 |
| 20 | 1.55 (m) | 39.0 |
| 21 | 1.48 (m) | 30.6 |
| 22 | 1.62 (m) | 36.8 |
| 23 | 0.96 (s) | 28.1 |
| 24 | 0.77 (s) | 15.5 |
| 25 | 0.94 (s) | 15.6 |
| 26 | 0.85 (s) | 16.8 |
| 27 | 1.10 (s) | 23.6 |
| 28 | 3.20 (d, J=10.8 Hz), 3.50 (d, J=10.8 Hz) | 69.8 |
| 29 | 0.87 (d, J = 6.6 Hz) | 17.1 |
| 30 | 0.95 (d, J = 6.6 Hz) | 21.2 |
Note: Data is compiled from publicly available sources for Uvaol and may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopic Data for Uvaol
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorptions for Uvaol
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl) stretching |
| ~2925 | C-H (alkane) stretching |
| ~1640 | C=C (alkene) stretching |
| ~1030 | C-O (hydroxyl) stretching |
Note: This is a generalized representation of the IR spectrum of Uvaol.
Mass Spectrometry (MS) Data for Uvaol
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for Uvaol
| Ion | m/z |
| [M]⁺ | 442.38 |
| [M-H₂O]⁺ | 424.37 |
| [M-CH₂OH]⁺ | 411.36 |
| Retro-Diels-Alder fragments | 207, 234 |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Predicted Spectroscopic Changes for this compound
The acetylation of the two hydroxyl groups in Uvaol to form this compound would lead to predictable changes in the spectroscopic data:
-
¹H NMR: The protons on the carbons bearing the newly formed acetate groups (C-3 and C-28) would experience a downfield shift. New singlets corresponding to the methyl protons of the two acetate groups would appear around δ 2.0 ppm.
-
¹³C NMR: The carbons at C-3 and C-28 would show a downfield shift due to the deshielding effect of the acetate carbonyl group. New signals for the acetate carbonyl carbons would appear around δ 170 ppm, and the acetate methyl carbons would appear around δ 21 ppm.
-
IR: The broad O-H stretching band around 3400 cm⁻¹ would disappear, and a strong C=O stretching band for the ester functional groups would appear around 1735 cm⁻¹.
-
MS: The molecular ion peak would increase by 84 mass units (2 x 42 for the two acetyl groups) to approximately m/z 526. The fragmentation pattern would likely show losses of acetic acid (60 Da).
Experimental Protocols for Spectroscopic Analysis of Triterpenoids
The following are generalized experimental protocols for obtaining high-quality spectroscopic data for triterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified triterpenoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.[4]
-
Transfer the solution to a 5 mm NMR tube.[4]
Instrumentation and Data Acquisition:
-
Place the NMR tube in the spectrometer.[4]
-
Acquire a suite of NMR experiments. A standard set for structure elucidation includes:
-
¹H NMR: Provides information about the proton environment.
-
¹³C NMR: Reveals the carbon skeleton.[4]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for stereochemical assignments.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the powdered plant specimen or purified compound with KBr salt using a mortar and pestle.[5]
-
Compress the mixture into a thin, transparent pellet.[5]
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically between 4000 and 400 cm⁻¹.[5]
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).
Instrumentation and Data Acquisition:
-
Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquire the mass spectrum, ensuring to obtain both the full scan for the molecular ion and fragmentation data (MS/MS) for structural elucidation. The fragmentation pattern of triterpenoid acetates often shows a characteristic loss of the acetyl group.[6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
References
- 1. uvaol, 545-46-0 [thegoodscentscompany.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 天然化合物 | CAS 157000-65-2 | 美国InvivoChem [invivochem.cn]
- 4. benchchem.com [benchchem.com]
- 5. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential Pharmacological Activities of Uvaol Diacetate: A Technical Guide
Disclaimer: This technical guide primarily details the pharmacological activities of uvaol . While uvaol diacetate is a derivative of uvaol, specific experimental data on the diacetate form is limited in the current scientific literature. The information presented herein for uvaol is considered relevant for inferring the potential activities of its diacetate analog, though direct experimental verification is necessary.
Introduction
Uvaol is a pentacyclic triterpene alcohol found in various natural sources, notably in olives and olive leaves. Its diacetate derivative, this compound, is an analog that may share or possess modified pharmacological properties. Uvaol has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and wound healing effects. This guide provides a comprehensive overview of the existing research on uvaol, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways. This information serves as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of uvaol and its derivatives.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for the pharmacological activities of uvaol.
| Pharmacological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anticancer | HepG2 (Human Hepatocarcinoma) | IC50 (24h) | 25.2 µg/mL | [1][2] |
| WRL68 (Human Normal Liver) | IC50 (24h) | 54.3 µg/mL | [1][2] | |
| MCF-7 (Human Breast Cancer) | IC50 | 11.06 µg/mL and 44.27 µg/mL | [1] | |
| Wound Healing | Fibroblasts | Wound Closure Rate (50 µM Uvaol) | 22% increase | [3] |
| Endothelial Cells | Tube-like Structure Formation (10 µM Uvaol) | ~1.8-fold increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., HepG2, WRL68) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of uvaol (or this compound) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2]
Scratch (Wound Healing) Assay
This in vitro assay mimics cell migration during wound healing.
-
Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts, endothelial cells) in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and add fresh medium containing the test compound (uvaol) or a control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 6, 18, 30, 42 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.[1][3]
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel, a basement membrane extract, and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.
-
Treatment: Add the test compound (uvaol) or a control to the cell culture medium.
-
Incubation: Incubate the plate for a specific period (e.g., 6-24 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube networks using a microscope and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.[4]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell or tissue sample, providing insights into signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, c-Myc, Bcl-2, Bax).[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which can be detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.[1]
Signaling Pathways and Mechanisms of Action
Uvaol has been shown to modulate several key signaling pathways, which are visualized below.
Caption: Experimental workflow for assessing the pharmacological activities of uvaol in vitro.
Anticancer Activity: AKT/PI3K and MAPK Signaling Pathways
In human hepatocarcinoma (HepG2) cells, uvaol has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of the AKT/PI3K and MAPK signaling pathways. Uvaol treatment leads to a downregulation of the AKT/PI3K pathway, which is a key regulator of cell survival and proliferation.[1] Concurrently, it can influence the MAPK pathway, which is involved in various cellular processes including proliferation, differentiation, and apoptosis. The modulation of these pathways results in a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately leading to cancer cell death.[1]
Caption: Uvaol's proposed mechanism of anticancer activity via modulation of AKT/PI3K and MAPK pathways.
Wound Healing: PKA and p38-MAPK Signaling Pathways
Uvaol promotes wound healing by stimulating the migration and function of fibroblasts and endothelial cells.[3][5] In endothelial cells, uvaol-induced migration is dependent on both the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[3] In fibroblasts, the migratory response to uvaol appears to be primarily dependent on the PKA pathway.[3] Activation of these pathways leads to enhanced cell motility and the formation of new blood vessels (angiogenesis), both of which are crucial for the proliferative phase of wound healing.
Caption: Signaling pathways involved in uvaol-mediated wound healing.
Conclusion
The available scientific evidence strongly suggests that uvaol possesses significant pharmacological potential, particularly in the areas of oncology, dermatology (wound healing), and inflammatory diseases. Its mechanisms of action involve the modulation of key cellular signaling pathways that regulate cell survival, proliferation, migration, and apoptosis. While specific data for this compound is currently lacking, the activities of its parent compound, uvaol, provide a solid foundation for further investigation into the therapeutic applications of this class of compounds. Future research should focus on directly evaluating the pharmacological profile of this compound and comparing it to that of uvaol to understand the impact of diacetylation on its biological effects.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Profile of Uvaol Diacetate: A Technical Overview
Disclaimer: This technical guide provides a comprehensive overview of the in vitro biological activities of uvaol . As of the latest literature review, specific experimental data on the biological screening of uvaol diacetate is not available. The information presented herein pertains to the parent compound, uvaol, and serves as a foundational reference for researchers, scientists, and drug development professionals. It is hypothesized that the diacetate derivative may exhibit similar or potentially enhanced biological activities due to altered physicochemical properties such as lipophilicity, which could influence cellular uptake and target engagement. However, empirical validation is required.
Executive Summary
Uvaol, a pentacyclic triterpene found in sources such as olives, has demonstrated a range of promising in vitro biological activities. This document summarizes the key findings from cytotoxicity, anti-inflammatory, and antioxidant screenings of uvaol. Quantitative data from these assays are presented in tabular format for comparative analysis. Detailed experimental protocols for the principal assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the underlying mechanisms and experimental designs.
Cytotoxicity Screening
Uvaol has been evaluated for its cytotoxic effects against various cell lines, demonstrating selective activity against cancer cells while exhibiting lower toxicity towards normal cell lines.
Quantitative Cytotoxicity Data
| Cell Line | Assay | Time Point (h) | IC₅₀ (µg/mL) | IC₅₀ (µM) | Citation |
| HepG2 (Hepatocarcinoma) | MTT | 24 | 25.2 | 5.7 | [1] |
| WRL68 (Normal Liver) | MTT | 24 | 54.3 | 12.3 | [1] |
| HepG2 (Hepatocarcinoma) | MTT | 72 | 14.1 | - | [2] |
| A549 (Lung Carcinoma) | FVS | 48 | No cytotoxicity observed | - | [2] |
| NIH3T3 (Fibroblast) | MTT | 24 | No cytotoxicity observed (up to 100 µM) | - | [3] |
| tEnd.1 (Endothelial) | MTT | 24 | No cytotoxicity observed (up to 100 µM) | - | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess cell viability.[3]
-
Cell Seeding: Plate cells (e.g., HepG2, WRL68) in 96-well plates at a density of 7 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of uvaol (or this compound) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, remove the medium and add fresh medium containing 5 mg/mL MTT. Incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Screening
Uvaol has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
| Cell Line | Assay | Effect | Key Findings | Citation |
| RAW264.7 (Macrophage) | NO Production | Inhibition | Uvaol inhibits NO production in LPS-stimulated macrophages. | [4][5] |
| RAW264.7 (Macrophage) | Cytokine Expression | Reduction | Reduces mRNA expression of TNF-α, IL-6, IL-1β, and MCP-1. | [4] |
| RAW264.7 (Macrophage) | Protein Expression | Reduction | Reduces protein production of COX-2 and iNOS. | [4][5] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.[4][5]
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of uvaol (or this compound) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway for Uvaol's Anti-inflammatory Action
Caption: Uvaol's inhibition of the pro-inflammatory ERK/STAT3 axis.
Antioxidant Screening
The antioxidant potential of uvaol has been suggested, with studies indicating its ability to reduce reactive oxygen species (ROS) in certain cellular contexts.
Key Findings in Antioxidant Activity
-
ROS Reduction: Uvaol treatment has been observed to reduce the levels of reactive oxygen species (ROS) in HepG2 cells.[1][6]
-
Modulation of Antioxidant Enzymes: While not extensively detailed, some triterpenes are known to influence the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX).
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS in a cellular environment.
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate and incubate until confluent.
-
Cell Loading: Wash the cells and incubate with a fluorescent probe (e.g., DCFH-DA) and the test compound (uvaol or this compound) at various concentrations.
-
Induction of Oxidative Stress: Add a free radical generator (e.g., AAPH) to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA units, which reflect the antioxidant capacity of the compound.
Logical Flow of Cellular Antioxidant Activity Assay
Caption: Logical progression of the CAA assay.
Conclusion
The available in vitro data for uvaol suggest a promising pharmacological profile, characterized by selective cytotoxicity against cancer cells, potent anti-inflammatory effects, and antioxidant properties. These findings provide a strong rationale for the investigation of this compound. Future studies should focus on directly evaluating the biological activities of this compound to determine if the diacetylation modifies its potency, selectivity, or mechanism of action. The protocols and data presented in this guide for uvaol can serve as a valuable starting point for the in vitro biological screening of this compound.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
Uvaol diacetate mechanism of action hypotheses
An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Uvaol Diacetate
Introduction
This compound is a pentacyclic triterpenoid, a derivative of the naturally occurring compound uvaol, which is found in sources such as olives and the leaves of Apocynum venetum. While direct research on the mechanism of action of this compound is limited, it is widely considered to be an analog and likely a prodrug of uvaol. The primary hypothesis is that this compound is hydrolyzed in biological systems to release uvaol, which then exerts a range of pharmacological effects. This guide, therefore, focuses on the well-documented and hypothesized mechanisms of action of uvaol, which are presumed to be the ultimate effects of this compound administration.
Uvaol has been investigated for its anti-inflammatory, anticancer, and wound-healing properties.[1][2][3] These biological activities are attributed to its interaction with various cellular signaling pathways. This document will provide a detailed overview of these hypothesized mechanisms, supported by available quantitative data and experimental protocols.
Anti-inflammatory and Immunomodulatory Mechanisms
Uvaol has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[4] The primary hypotheses for its anti-inflammatory action center on the inhibition of key pro-inflammatory signaling pathways and the reduction of inflammatory mediators.
Hypothesis 1.1: Inhibition of the ERK/STAT3 Signaling Axis
A key proposed mechanism for uvaol's anti-inflammatory activity is the inhibition of the extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[4] This axis plays a crucial role in the inflammatory response, and its inhibition by uvaol leads to a downstream reduction in the expression of pro-inflammatory genes.[4]
Hypothesis 1.2: Downregulation of Pro-inflammatory Mediators
Uvaol has been shown to reduce the expression and production of several pro-inflammatory cytokines and enzymes. This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[4] Furthermore, it has been observed to decrease the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process.[4][5]
Data Presentation: Effects of Uvaol on Inflammatory Markers
| Model System | Marker | Treatment/Concentration | Observed Effect | Reference |
| DSS-induced colitis in mice | mRNA levels of MCP-1, TNF-α, IL-1β, IL-6 | 50 and 100 mg/kg uvaol | Dose-dependent reduction | [4] |
| LPS-stimulated RAW264.7 macrophages | NO production | Not specified | Inhibition | [4] |
| LPS-stimulated RAW264.7 macrophages | mRNA expression of iNOS, COX-2, TNF-α, IL-1β, IL-6, MCP-1 | Not specified | Reduction | [4] |
| LPS-induced Acute Lung Injury in mice | PGE-2, iNOS, and COX-2 levels in BALF | 5 and 10 mg/kg uvaol | Effective reduction | [5] |
| LPS-induced Acute Lung Injury in mice | Inflammatory cytokines | 5 and 10 mg/kg uvaol | Effective reduction | [5] |
Mandatory Visualization: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of uvaol's anti-inflammatory action.
Experimental Protocols: DSS-Induced Colitis and LPS-Stimulated Macrophages
-
DSS-Induced Colitis Model:
-
Animals: Male C57BL/6 mice.
-
Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days.
-
Treatment: Uvaol (50 and 100 mg/kg) administered orally once daily.
-
Analysis: Disease activity index (DAI) was calculated based on body weight loss, stool consistency, and rectal bleeding. Colon length was measured, and histological analysis was performed using H&E staining. Myeloperoxidase (MPO) activity was measured as an indicator of neutrophil infiltration. Levels of pro-inflammatory cytokines in colon tissue were determined by qPCR and ELISA.[4][6]
-
-
LPS-Stimulated RAW264.7 Macrophages:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulation: Cells were pre-treated with various concentrations of uvaol for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Analysis: Nitric oxide production in the culture supernatant was measured using the Griess reagent. The mRNA expression of pro-inflammatory genes was quantified by real-time quantitative PCR (RT-qPCR). Protein levels of iNOS, COX-2, STAT3, and ERK1/2 were determined by Western blotting.[4][6]
-
Anticancer Mechanisms
Uvaol has been shown to possess antiproliferative and pro-apoptotic effects, particularly in human hepatocarcinoma (HepG2) cells.[2][5] The hypothesized mechanisms involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Hypothesis 2.1: Downregulation of the AKT/PI3K Signaling Pathway
A significant proposed mechanism for uvaol's anticancer activity is the downregulation of the AKT/PI3K signaling pathway.[2][5] This pathway is often hyperactivated in cancer and plays a critical role in promoting cell survival and proliferation. Uvaol's inhibition of this pathway is believed to be a key factor in its ability to induce apoptosis and inhibit cancer cell growth.[2]
Hypothesis 2.2: Induction of Apoptosis and Cell Cycle Arrest
Uvaol has been observed to induce apoptosis in cancer cells.[2] This is supported by findings that show a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][5] Additionally, uvaol has been shown to induce cell cycle arrest at the G0/G1 phase in HepG2 cells, thereby preventing cell proliferation.[2]
Hypothesis 2.3: Modulation of Cellular Stress and Migration
Uvaol has been found to increase the expression of Heat Shock Protein 60 (HSP-60) in HepG2 cells.[2] Increased HSP-60 expression has been linked to a less migratory and more differentiated phenotype in these cells, suggesting that uvaol may reduce the metastatic potential of cancer cells.[2]
Data Presentation: Cytotoxicity and Effects of Uvaol on Cancer Cells
Table 2: Cytotoxicity of Uvaol in HepG2 Cells
| Time Point | IC50 (µg/mL) | Reference |
| 24h | 104.9 | [2] |
| 48h | 88.3 | [2] |
| 72h | 78.4 | [2] |
Table 3: Effects of Uvaol on Cell Cycle and Apoptosis in HepG2 Cells
| Parameter | Treatment | Observed Effect | Reference |
| Cell Cycle | Uvaol (IC50) | Significant increase in G0/G1 phase cells | [2] |
| Apoptosis | Uvaol (IC50) | Increase in apoptotic cell rate | [2] |
| Protein Expression | Uvaol (IC50) | Decrease in Bcl-2, Increase in Bax | [2][5] |
| Signaling Pathway | Uvaol (IC50) | Downregulation of AKT/PI3K pathway | [2][5] |
Mandatory Visualization: Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of uvaol's anticancer action.
Experimental Protocols: Anticancer Assays
-
Cell Viability Assay (MTT):
-
Cell Lines: HepG2 (human hepatocarcinoma) and WRL68 (human normal liver) cells.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of uvaol for 24, 48, and 72 hours. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability.[3]
-
-
Cell Cycle Analysis:
-
Procedure: HepG2 cells were treated with uvaol at its IC50 concentration for 24 hours. Cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
-
Western Blotting for Apoptosis-Related Proteins:
-
Procedure: HepG2 cells were treated with uvaol. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against Bax, Bcl-2, and other proteins of interest. After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
Wound Healing and Tissue Regeneration Mechanisms
Uvaol has been shown to promote wound healing by positively affecting the function of fibroblasts and endothelial cells.[1][3]
Hypothesis 3.1: Stimulation of Fibroblast and Endothelial Cell Migration
Uvaol has been demonstrated to accelerate the migration of both fibroblasts and endothelial cells in vitro, which is a critical step in the proliferative phase of wound healing.[1][3]
Hypothesis 3.2: Involvement of PKA and p38-MAPK Signaling Pathways
The pro-migratory effect of uvaol on endothelial cells is hypothesized to be mediated by both the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[1] In fibroblasts, the effect appears to be dependent on the PKA pathway but not the p38-MAPK pathway.[1]
Data Presentation: Effects of Uvaol on Cell Migration and Extracellular Matrix
| Cell Type | Parameter | Treatment/Concentration | Observed Effect | Reference |
| Fibroblasts | Migration | 10 µM uvaol | 25% inhibition by PKA inhibitor | [1] |
| Endothelial Cells | Migration | 10 µM uvaol | Significantly inhibited by PKA and p38-MAPK inhibitors | [1] |
| Fibroblasts | Fibronectin and Laminin production | 50 µM uvaol | 30% increase in fibronectin fluorescence | [3] |
Mandatory Visualization: Signaling Pathways in Wound Healing
Caption: Uvaol's proposed signaling pathways in wound healing.
Experimental Protocols: Wound Healing Assays
-
Scratch Assay for Cell Migration:
-
Cell Lines: NIH3T3 fibroblasts and tEnd.1 endothelial cells.
-
Procedure: Cells were grown to confluence in 6-well plates. A scratch was made in the cell monolayer with a sterile pipette tip. The cells were then incubated with or without uvaol (10 µM) and specific signaling pathway inhibitors (PKA inhibitor: PKI-(6-22)-amide; p38-MAPK inhibitor: SB203580). The closure of the scratch was monitored and photographed at 0 and 24 hours. The percentage of the covered area was quantified.[1][3]
-
-
Immunofluorescence for Extracellular Matrix (ECM) Protein Analysis:
-
Procedure: Fibroblasts were treated with uvaol (50 µM) for 24 hours. The cells were then fixed, permeabilized, and incubated with primary antibodies against fibronectin and laminin. After washing, the cells were incubated with fluorescently labeled secondary antibodies. The production of ECM proteins was visualized by fluorescence microscopy, and the fluorescence intensity was quantified.[3]
-
Conclusion
The available evidence strongly suggests that this compound functions as a prodrug, with its biological activities stemming from the actions of its hydrolyzed form, uvaol. The hypothesized mechanisms of action for uvaol are multifaceted, involving the modulation of key signaling pathways in inflammation, cancer, and wound healing. Specifically, the inhibition of the ERK/STAT3 and AKT/PI3K pathways, and the activation of the PKA and p38-MAPK pathways, appear to be central to its therapeutic potential.
Further research is warranted to confirm the prodrug hypothesis for this compound, including studies on its hydrolysis kinetics in various biological matrices. Additionally, more in-depth investigations into the specific molecular targets of uvaol will be crucial for the further development of this compound and its derivatives as potential therapeutic agents.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages. – Biotech Research Reagents [gentaur-uk.com]
- 3. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Derivatives of Uvaol: A Technical Review of Their Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in sources such as olives and olive leaves. It shares a close structural relationship with other well-known triterpenoids like ursolic acid and oleanolic acid. While the biological activities of uvaol itself, including anti-inflammatory and anti-cancer properties, have been investigated, the exploration of its synthetic derivatives as a strategy to enhance its therapeutic potential is a more nascent field. Chemical modification of the uvaol scaffold, particularly at its reactive C-3 and C-28 hydroxyl groups, offers the potential to modulate its pharmacokinetic and pharmacodynamic properties, leading to analogs with improved potency and selectivity.
This technical guide provides a comprehensive review of the available scientific literature on the synthesis and biological evaluation of synthetic derivatives of uvaol. It aims to serve as a resource for researchers in medicinal chemistry and drug discovery by detailing synthetic methodologies, presenting quantitative biological data, and outlining the mechanisms of action where elucidated.
Synthesis of Uvaol Derivatives
The primary sites for the chemical modification of uvaol are the hydroxyl groups at the C-3 and C-28 positions. The literature, although limited, has focused on the synthesis of aminopropoxy derivatives.
Aminopropoxy Derivatives
A key synthetic route to aminopropoxy derivatives of uvaol involves a two-step process: cyanoethylation of the hydroxyl groups followed by the reduction of the resulting cyanoethyl fragments.[1]
Experimental Protocol: Synthesis of 3β,28-di-O-[3-(aminopropoxy)]olean-12-ene
Step 1: Cyanoethylation of Uvaol
The cyanoethylation reaction introduces a cyanoethyl group onto the hydroxyl moieties of uvaol. This reaction is typically carried out by treating uvaol with acrylonitrile in the presence of a base. The base facilitates the deprotonation of the hydroxyl groups, forming alkoxides that then act as nucleophiles, attacking the acrylonitrile in a Michael addition.
-
Reaction: Uvaol is reacted with an excess of acrylonitrile.
-
Catalyst: A basic catalyst is employed to facilitate the reaction.
-
Solvent: The reaction is typically performed in a suitable organic solvent.
-
Temperature: The reaction mixture is heated to ensure the completion of the reaction.
-
Purification: The resulting dicyanoethylated uvaol is purified using standard chromatographic techniques.
Step 2: Reduction of the Cyanoethyl Groups
The nitrile groups of the dicyanoethylated uvaol are then reduced to primary amines to yield the final aminopropoxy derivatives.
-
Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, is used.
-
Solvent: An appropriate anhydrous solvent, like diethyl ether or tetrahydrofuran, is used for the reduction.
-
Procedure: The dicyanoethylated uvaol is treated with the reducing agent under an inert atmosphere.
-
Work-up: The reaction is carefully quenched, and the product is extracted and purified.[1]
Below is a diagram illustrating the general workflow for the synthesis of aminopropoxy derivatives of uvaol.
Caption: Synthetic workflow for aminopropoxy uvaol derivatives.
Biological Activity of Uvaol and its Derivatives
The primary focus of the biological evaluation of synthetic uvaol derivatives has been on their anti-cancer properties.
Antitumor Activity
Table 1: Cytotoxicity of Uvaol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h | Reference |
| HepG2 | Hepatocellular Carcinoma | 25.2 | 19.5 | 14.1 | [2] |
| WRL68 | Normal Liver Cells | 54.3 | 38.7 | 29.8 | [2] |
The data for the parent compound, uvaol, indicates a selective cytotoxic effect against the HepG2 cancer cell line compared to the normal WRL68 liver cell line.[2] The synthesis of aminopropoxy derivatives is intended to enhance this cytotoxic potential.
Signaling Pathways
The precise signaling pathways through which the synthetic aminopropoxy derivatives of uvaol exert their cytotoxic effects have not been detailed in the available literature. However, studies on the parent compound, uvaol, have provided insights into its mechanism of action, which may be relevant to its derivatives.
Uvaol has been shown to induce G0/G1 cell cycle arrest and apoptosis in human hepatocarcinoma HepG2 cells. This is associated with a downregulation of the AKT/PI3K signaling pathway.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition can lead to the induction of apoptosis.
Below is a simplified representation of the proposed signaling pathway affected by uvaol in cancer cells.
Caption: Proposed mechanism of uvaol via the PI3K/AKT pathway.
Conclusion and Future Directions
The synthesis of derivatives of uvaol represents a promising yet underexplored avenue for the development of novel therapeutic agents, particularly in the realm of oncology. The successful synthesis of aminopropoxy derivatives with potent in vitro antitumor activity highlights the potential of modifying the uvaol scaffold to enhance its biological properties.[1]
Future research should focus on several key areas:
-
Expansion of the Derivative Library: The synthesis of a broader range of uvaol derivatives, including esters, ethers, and other analogs at the C-3 and C-28 positions, is warranted to conduct comprehensive structure-activity relationship (SAR) studies.
-
Detailed Biological Evaluation: In-depth biological testing of these new derivatives is crucial. This should include screening against a wider panel of cancer cell lines, assessment of their mechanism of action, and investigation of their effects on key signaling pathways.
-
Pharmacokinetic Profiling: The evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives is essential to determine their potential for in vivo efficacy and to guide further optimization.
-
In Vivo Studies: Derivatives that demonstrate significant in vitro potency and favorable pharmacokinetic profiles should be advanced to in vivo animal models to assess their antitumor efficacy and safety.
By systematically exploring the chemical space around the uvaol scaffold, there is a significant opportunity to discover and develop novel drug candidates with improved therapeutic indices for the treatment of cancer and potentially other diseases.
References
- 1. [Synthesis and antitumor activity of betulin, erythrodiol and uvaol aminopropoxy derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Uvaol Diacetate from Uvaol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of uvaol diacetate from uvaol via an acetylation reaction. Uvaol, a pentacyclic triterpenoid, possesses various biological activities, and its derivatization is a key strategy for modifying its pharmacokinetic and pharmacodynamic properties. This protocol outlines the use of acetic anhydride and pyridine for the efficient acetylation of the hydroxyl groups of uvaol. The procedure includes reaction setup, monitoring, workup, and purification steps. A summary of expected quantitative data and a visual representation of the experimental workflow are also provided to guide researchers in the successful synthesis and characterization of this compound.
Introduction
Uvaol is a naturally occurring pentacyclic triterpenoid alcohol found in various plants, including olive oil. It has garnered significant interest in the scientific community due to its diverse pharmacological effects. Acetylation is a common chemical modification used to protect hydroxyl groups, alter solubility, and potentially enhance the biological activity of natural products.[1] The synthesis of this compound involves the esterification of the two hydroxyl groups of uvaol with acetyl groups. This application note details a standard laboratory procedure for this synthesis using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the O-acetylation of alcohols.[1]
2.1. Materials
-
Uvaol
-
Acetic anhydride (Ac₂O)
-
Pyridine (dry)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Methanol (dry)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
2.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve uvaol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of uvaol) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly add acetic anhydride (a slight excess, e.g., 2.2 equivalents for each hydroxyl group, totaling 4.4 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material (uvaol) is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and carefully add dry methanol to quench the excess acetic anhydride.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Workup:
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | |
| Uvaol | C₃₀H₅₀O₂ |
| This compound | C₃₄H₅₄O₄ |
| Molecular Weight ( g/mol ) | |
| Uvaol | 442.73 |
| This compound | 526.79 |
| Reaction Metrics | |
| Theoretical Yield (mg) | Calculated based on starting material |
| Actual Yield (mg) | Experimentally determined |
| Percentage Yield (%) | (Actual Yield / Theoretical Yield) x 100 |
| Characterization | |
| Melting Point (°C) | To be determined |
| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for acetyl groups |
| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks for acetyl groups |
| Mass Spectrometry (m/z) | [M]+ or other relevant fragments |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Catalysts and Conditions
While pyridine is a common catalyst for acetylation, other methods have been reported for the acetylation of alcohols and phenols. These include the use of catalysts such as zinc chloride[2] or expansive graphite,[3] which may offer advantages in terms of milder reaction conditions, easier workup, and reduced environmental impact.[2][3] Researchers may consider exploring these alternative methods for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from uvaol. The described method, utilizing acetic anhydride and pyridine, is a standard and effective procedure for the acetylation of alcohols. The inclusion of a data summary table and a visual workflow diagram aims to facilitate the successful execution of this synthesis by researchers in various fields, including medicinal chemistry and drug development. Careful monitoring and purification are crucial for obtaining a high-purity product for subsequent biological evaluation.
References
Application Note and Protocol for the Purification of Uvaol Diacetate by Column Chromatography
This document provides a detailed protocol for the purification of uvaol diacetate from a crude reaction mixture or natural extract using silica gel column chromatography. This method is intended for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity sample of this compound for their studies.
Introduction
This compound is a pentacyclic triterpenoid derivative with potential pharmacological activities. For accurate biological evaluation and characterization, it is essential to obtain the compound in a highly purified form. Column chromatography is a fundamental and widely used technique for the separation and purification of individual components from a mixture.[1][2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1][3][4] For non-polar to medium-polarity compounds like triterpenoid acetates, silica gel is a commonly used stationary phase.[5] The separation is achieved by eluting the sample through the column with a solvent system (mobile phase) of appropriate polarity, allowing for the isolation of the target compound.
Experimental Overview
The purification process involves the preparation of a crude this compound sample, packing a silica gel column, loading the sample, eluting with a suitable solvent system, and collecting fractions to isolate the purified compound. The workflow for this process is illustrated below.
References
Application Note & Protocol: Analytical Methods for the Quantification of Uvaol Diacetate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and experimental protocols for the quantitative analysis of Uvaol diacetate in various matrices. The methodologies described include High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, a derivative of the pentacyclic triterpenoid uvaol, is a compound of interest in pharmaceutical and nutraceutical research due to the known biological activities of its parent compound, uvaol. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and formulation development. This document outlines validated analytical methods for the reliable quantification of this compound.
Principle of Analytical Methods
The quantification of this compound can be achieved through various analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] Due to the lack of a strong chromophore in this compound, detection is typically performed at low wavelengths (around 210 nm).[2] This method is robust for routine quality control.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability.[3] GC-MS offers high specificity and sensitivity.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5] This technique is ideal for quantifying trace levels of this compound in complex biological matrices.[6]
Experimental Protocols
General Sample Preparation: Extraction from Plant Material
This protocol describes a general procedure for the extraction of triterpenoids from plant matrices.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction Solvent: Use an appropriate solvent such as ethyl acetate or methanol for extraction.[7][8]
-
Extraction Procedure:
-
Maceration: Soak the plant powder in the solvent (e.g., 10 g of powder in 100 mL of solvent) for 24-48 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: For more efficient extraction, use a Soxhlet apparatus.
-
Ultrasonic-Assisted Extraction: Sonicate the mixture of plant powder and solvent for 30-60 minutes.
-
-
Filtration and Concentration: Filter the extract to remove solid particles. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using techniques like solid-phase extraction (SPE) to enrich the this compound fraction.
Caption: General workflow for the extraction of this compound from plant materials.
HPLC-PDA Method
This method is suitable for the quantification of this compound in purified extracts and formulations.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 89:11, v/v), isocratic elution[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | PDA detector at 210 nm |
3.2.2. Protocol
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the accurately weighed extract or sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Caption: Experimental workflow for HPLC-PDA analysis of this compound.
GC-MS Method
This method is highly specific and suitable for complex matrices. A derivatization step is necessary.
3.3.1. Derivatization Protocol
-
Drying: Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[4]
-
Reaction: Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[4]
3.3.2. GC-MS Conditions
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
3.3.3. Protocol
-
Derivatization: Derivatize both standards and samples as described above.
-
Analysis: Inject the derivatized solutions into the GC-MS system.
-
Quantification: Identify the characteristic ions of the derivatized this compound. Create a calibration curve by plotting the peak area of a selected quantifier ion against the concentration.
Caption: Experimental workflow for GC-MS analysis of this compound.
LC-MS/MS Method
This is the most sensitive method, ideal for bioanalytical applications.
3.4.1. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound. A precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and a characteristic product ion will be monitored. |
3.4.2. Protocol
-
Sample Preparation (e.g., from plasma):
-
Protein Precipitation: Add acetonitrile (1:3, v/v) to the plasma sample, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: Extract with a suitable organic solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for cleanup and concentration.[9]
-
-
Analysis: Inject the processed samples and calibration standards into the LC-MS/MS system.
-
Quantification: Use an internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the described analytical methods, based on data for structurally similar triterpenoids. These values should be confirmed during method validation for this compound.
Table 1: HPLC-PDA Method Performance
| Parameter | Expected Value | Reference for Similar Compounds |
| Linearity (r²) | > 0.999 | [1] |
| LOD (Limit of Detection) | 0.1 - 0.5 µg/mL | [1] |
| LOQ (Limit of Quantitation) | 0.3 - 1.5 µg/mL | [1] |
| Accuracy (% Recovery) | 95 - 105% | [1] |
| Precision (% RSD) | < 2% | [1] |
Table 2: GC-MS Method Performance
| Parameter | Expected Value | Reference for Similar Compounds |
| Linearity (r²) | > 0.99 | [4] |
| LOD (Limit of Detection) | 0.01 - 0.05 µg/mL | [10] |
| LOQ (Limit of Quantitation) | 0.03 - 0.15 µg/mL | [10] |
| Accuracy (% Recovery) | 90 - 110% | [4] |
| Precision (% RSD) | < 10% | [10] |
Table 3: LC-MS/MS Method Performance
| Parameter | Expected Value | Reference for Similar Compounds |
| Linearity (r²) | > 0.995 | [11] |
| LOD (Limit of Detection) | 0.1 - 1 ng/mL | [11] |
| LOQ (Limit of Quantitation) | 0.3 - 3 ng/mL | [11] |
| Accuracy (% Recovery) | 90 - 110% | [6] |
| Precision (% RSD) | < 15% | [6] |
Conclusion
The analytical methods detailed in this application note provide a comprehensive guide for the quantitative analysis of this compound. The choice of method should be based on the specific research requirements, including the sample matrix, desired sensitivity, and available instrumentation. It is imperative to perform a full method validation for the specific application to ensure accurate and reliable results.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-ESI/MS/MS method for the determination of lupeol via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-UV method development for Uvaol diacetate analysis
HPLC-UV Method for the Quantitative Analysis of Uvaol Diacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uvaol is a pentacyclic triterpenoid alcohol found in various medicinal plants and fruits, notably in olive oil.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] this compound, a derivative of uvaol, is a triterpenoid compound that has been isolated from sources such as Nerium oleander.[4] The analysis of uvaol and its derivatives is crucial for the quality control of natural products and for pharmacokinetic studies in drug development. This application note presents a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the quantitative analysis of this compound.
Principle
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the elution of the analyte. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Vortex mixer.
2. Reagents and Solutions
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation Protocol
This protocol is a general guideline for the extraction of this compound from a plant matrix and may require optimization depending on the specific sample.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
-
Purification: Vortex the reconstituted sample and filter it through a 0.45 µm syringe filter before injecting it into the HPLC system.
4. HPLC-UV Method Protocol
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 210 nm.
-
Run Time: 15 minutes.
Method Validation
The developed HPLC-UV method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5][6]
1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample spiked with this compound. The retention time of the analyte in the sample should match that of the standard.
2. Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 380000 |
| 50 | 760000 |
| 100 | 1510000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 1: Linearity data for this compound.
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 49.25 | 98.5 |
| 80 | 79.60 | 99.5 |
| Average Recovery (%) | 98.83 |
Table 2: Accuracy (recovery) data for this compound.
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 25 | 1.2 | 1.8 |
| 75 | 0.8 | 1.5 |
Table 3: Precision data for this compound.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Estimated LOD: 0.2 µg/mL
-
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Estimated LOQ: 0.7 µg/mL
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter | Variation | %RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0 |
| Mobile Phase Composition | 78:22, 82:18 | < 2.0 |
| Column Temperature (°C) | 28, 32 | < 2.0 |
Table 4: Robustness data for the HPLC method.
Data Analysis
The concentration of this compound in the samples is calculated using the calibration curve generated from the standard solutions. The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of HPLC method development and validation.
The proposed HPLC-UV method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is simple, accurate, precise, and robust, making it suitable for routine quality control analysis of raw materials and finished products containing this compound. The detailed protocol and validation parameters presented in this application note can serve as a valuable resource for researchers and scientists in the pharmaceutical and natural product industries.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. A rapid method to determine sterol, erythrodiol, and uvaol concentrations in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UVAOL | 545-46-0 [chemicalbook.com]
- 4. This compound | 天然化合物 | CAS 157000-65-2 | 美国InvivoChem [invivochem.cn]
- 5. plantarchives.org [plantarchives.org]
- 6. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Uvaol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol is a pentacyclic triterpenoid alcohol with a ursane-type skeleton that exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties. Its diacetate derivative, Uvaol diacetate, is often synthesized to enhance its lipophilicity and potential for biological applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol and application notes for the GC-MS analysis of this compound, targeting researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocols
A successful GC-MS analysis of this compound requires careful sample preparation and optimization of instrumental parameters. As a non-volatile compound, derivatization of the parent compound uvaol is a prerequisite for its analysis by GC-MS. Acetylation is a common derivatization technique that increases the volatility of triterpenoids.
Sample Preparation: Acetylation of Uvaol
Objective: To convert Uvaol to its more volatile diacetate derivative for GC-MS analysis.
Materials:
-
Uvaol standard
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), GC grade
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials, heating block, and standard laboratory glassware
Procedure:
-
Dissolve a known amount of Uvaol (e.g., 1 mg) in a minimal amount of anhydrous pyridine in a reaction vial.
-
Add a 2-fold molar excess of acetic anhydride to the solution.
-
Seal the vial and heat the mixture at 60-70°C for 2 hours, or let it stand at room temperature overnight.
-
After the reaction is complete, evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the DCM solution with saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter or carefully decant the DCM solution and evaporate the solvent to obtain this compound.
-
Reconstitute the dried product in a known volume of a suitable solvent (e.g., ethyl acetate or DCM) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Oven Temperature Program | Initial temperature 200°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Range | m/z 50-600 |
| Solvent Delay | 5 minutes (to avoid solvent peak) |
Data Presentation
The molecular weight of Uvaol (C30H50O2) is 442.72 g/mol [1][2][3][4]. The molecular formula for this compound is C34H54O4, with a calculated molecular weight of 526.79 g/mol . The expected retention time and mass spectral data for this compound are summarized below. The fragmentation pattern is predicted based on the known fragmentation of similar triterpenoid acetates, such as β-amyrinyl acetate and lupeyl acetate[5].
Table 2: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Fragment |
| Retention Time (min) | 20 - 25 (dependent on the specific GC system and conditions) |
| Molecular Ion [M] | m/z 526 |
| [M-CH3COOH] | m/z 466 |
| [M-2xCH3COOH] | m/z 406 |
| Base Peak (Retro-Diels-Alder) | m/z 218 |
| Other Characteristic Fragments | m/z 249, 203, 189 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Discussion
The provided protocol offers a robust starting point for the GC-MS analysis of this compound. The key to a successful analysis lies in the complete acetylation of Uvaol and the use of a suitable GC temperature program to ensure good chromatographic separation from other potential byproducts or impurities.
The predicted mass spectrum of this compound is expected to show a weak or absent molecular ion peak at m/z 526, which is common for triterpenoids under EI conditions. The loss of one and two acetic acid moieties will likely result in significant fragments at m/z 466 and 406, respectively. The base peak is anticipated to be at m/z 218, resulting from a characteristic retro-Diels-Alder fragmentation of the ursane skeleton's C-ring[5]. Other important fragment ions at m/z 249, 203, and 189 can further aid in the structural confirmation.
For quantitative analysis, it is recommended to use an internal standard, preferably a structurally similar compound that is not present in the sample. Calibration curves should be prepared using a this compound standard of known purity.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrumental analysis, along with the predicted data, will serve as a valuable resource for researchers and scientists working on the characterization and quantification of this and similar triterpenoid compounds. The provided workflow diagram offers a clear visual guide for the entire analytical process.
References
Application Notes and Protocols: Uvaol in Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating the utility of uvaol, a natural pentacyclic triterpene, in wound healing. While the initial query specified uvaol diacetate, the available research predominantly focuses on uvaol. The diacetate derivative is expected to have similar biological activities, and these protocols provide a foundational framework for its evaluation.
Uvaol has demonstrated significant potential in promoting cutaneous wound healing by positively influencing the behavior of key cell types, including fibroblasts and endothelial cells.[1][2][3][4] Its mechanisms of action involve the modulation of critical signaling pathways and the enhancement of cellular processes vital for tissue regeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of uvaol on wound healing.
Table 1: In Vitro Efficacy of Uvaol on Cell Migration (Scratch Assay)
| Cell Type | Uvaol Concentration | Wound Closure Rate (%) | Reference |
| Fibroblasts | 50 µM | 22 | [1][3] |
| Endothelial Cells | 10 µM | 36 | [1][3] |
| Endothelial Cells | 50 µM | 40 | [1][3] |
Table 2: In Vivo Efficacy of Topical Uvaol on Excision Wound Closure in Mice
| Treatment | Day 3 Wound Area Reduction (%) | Day 7 Wound Area Reduction (%) | Day 10 Wound Area Reduction (%) | Reference |
| Vehicle | 9 | 19 | 35 | [1] |
| 0.1% Uvaol | 10 | 39 | 59 | [1] |
| 1% Uvaol | 18 | 40 | 60 | [1] |
Experimental Protocols
In Vitro Scratch Assay for Cell Migration
This protocol is designed to assess the effect of uvaol on the migration of fibroblasts and endothelial cells, a critical process in the proliferative phase of wound healing.[5]
Materials:
-
Fibroblast or endothelial cell line
-
Complete culture medium (e.g., DMEM for fibroblasts, RPMI for endothelial cells)
-
Uvaol stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed fibroblasts or endothelial cells in 6-well plates and culture until they form a confluent monolayer.
-
Create a sterile "scratch" or wound in the center of the cell monolayer using a 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh complete culture medium containing different concentrations of uvaol (e.g., 10 µM and 50 µM) or vehicle control.
-
Capture images of the scratch at 0 hours and 24 hours post-treatment at the same position.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Scratch Width - Final Scratch Width) / Initial Scratch Width] x 100
In Vivo Excisional Wound Healing Model
This protocol describes an in vivo model to evaluate the topical application of uvaol on full-thickness cutaneous wound healing in mice.
Materials:
-
Mice (e.g., Swiss mice)
-
Anesthetic agent
-
Surgical scissors and forceps
-
5 mm biopsy punch
-
Topical formulation of uvaol (e.g., in a cream or gel base)
-
Vehicle control formulation
-
Ruler or caliper
-
Camera
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Shave the dorsal region of the mice.
-
Create a full-thickness excisional wound using a 5 mm biopsy punch.
-
Topically apply a standardized amount of the uvaol formulation or vehicle control to the wound daily.
-
Monitor the wound closure by taking photographs at regular intervals (e.g., days 3, 7, and 10).
-
Measure the wound area from the photographs using image analysis software.
-
Calculate the percentage of wound area reduction relative to the initial wound area.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Uvaol in Endothelial Cell Migration
Uvaol has been shown to promote the migration of endothelial cells, a key process in angiogenesis during wound healing, through the activation of the PKA and p38-MAPK signaling pathways.[1][2][3]
Caption: Uvaol-induced signaling in endothelial cell migration.
Experimental Workflow for In Vitro Wound Healing Assay
The following diagram illustrates the key steps in performing an in vitro scratch assay to assess the impact of a test compound on cell migration.
Caption: Workflow for the in vitro scratch assay.
Uvaol's anti-inflammatory properties may also contribute to its wound-healing effects by shortening the inflammatory phase.[1][6][7] Further research into the specific molecular targets of uvaol and its diacetate derivative will provide a more detailed understanding of their therapeutic potential in wound care.
References
- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for testing Uvaol diacetate on cancer cell lines.
Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of published research has focused on Uvaol. These protocols are based on the established effects of Uvaol, with the expectation that the methodologies are directly applicable to its diacetate form. Researchers should determine the optimal concentrations for Uvaol diacetate empirically.
Introduction: Uvaol's Anti-Cancer Activity
Uvaol, a natural pentacyclic triterpene found in sources like olive oil, has demonstrated selective anti-proliferative and pro-apoptotic effects against cancer cells, particularly in human hepatocellular carcinoma (HepG2) cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, modulation of key signaling pathways, and regulation of apoptotic proteins.[1][4]
Key observed effects of Uvaol on cancer cells include:
-
Selective Cytotoxicity: Uvaol shows a higher cytotoxic effect on cancer cells (e.g., HepG2) compared to non-cancerous cell lines (e.g., WRL68), indicating a selective anti-cancer action.[1][3]
-
Cell Cycle Arrest: It induces cell cycle arrest, primarily at the G0/G1 phase in HepG2 cells, thereby inhibiting their proliferation.[1][4]
-
Induction of Apoptosis: Uvaol promotes programmed cell death (apoptosis) in cancer cells. This is supported by its ability to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[1][3]
-
Signaling Pathway Modulation: The anti-cancer effects of Uvaol are mediated through the downregulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][3][4] It has also been shown to modulate the dual PI3K/MAPK signaling pathway.[1]
These application notes provide a comprehensive set of protocols to evaluate the efficacy and mechanism of action of this compound on various cancer cell lines.
Data Presentation: Summary of Uvaol's Effects
The following tables summarize quantitative data from studies on Uvaol, which can serve as a baseline for designing experiments with this compound.
Table 1: Cytotoxicity of Uvaol (IC50 Values)
| Cell Line | Type | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) |
| HepG2 | Human Hepatocarcinoma | 25.2 | 19.5 | 14.1 |
| WRL68 | Normal Human Liver | 54.3 | 43.1 | 38.5 |
Data sourced from Bonel-Pérez et al. (2020).[1]
Table 2: Effects of Uvaol on Cell Cycle and Protein Expression in HepG2 Cells
| Parameter | Observation | Effect |
| Cell Cycle | Significant increase in the percentage of cells in the G0/G1 phase. | G0/G1 Arrest |
| Bcl-2 Protein | Decreased expression levels. | Pro-Apoptotic |
| Bax Protein | Increased expression levels. | Pro-Apoptotic |
| PI3K/Akt Pathway | Significant decrease in pathway activation. | Anti-Proliferative |
| HSP-60 Protein | Increased expression levels. | Anti-Migratory |
Data summarized from studies on Uvaol's effects.[1][3][4]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for testing this compound and the key signaling pathways it modulates.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle … [ouci.dntb.gov.ua]
- 3. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Uvaol Diacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Uvaol diacetate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reagent or catalyst. | - Increase the molar excess of acetic anhydride to 3-5 equivalents per hydroxyl group.- If using a catalyst like DMAP, ensure a catalytic amount (e.g., 0.1-0.2 equivalents) is used.[1] |
| Low reaction temperature or short reaction time. | - Increase the reaction temperature to 50-80 °C.- Extend the reaction time to 12-24 hours and monitor progress by TLC. | |
| Poor quality of starting Uvaol. | - Ensure the starting Uvaol is pure and dry. Impurities can interfere with the reaction. | |
| Formation of Monoacetylated Byproduct | Insufficient acetylating agent or reaction time. | - Increase the amount of acetic anhydride and prolong the reaction time.[1] |
| Steric hindrance at one of the hydroxyl groups. | - Consider using a more reactive acetylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine). | |
| Product is an Oil or Fails to Solidify | Presence of residual solvent (e.g., pyridine, acetic anhydride). | - Co-evaporate the crude product with toluene several times to azeotropically remove residual pyridine.[1]- Ensure complete removal of volatiles under high vacuum. |
| Presence of impurities. | - Purify the product using column chromatography followed by recrystallization.[2] | |
| Product Discoloration (Yellowish or Brownish) | Oxidation of Uvaol or the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high. | - Lower the reaction temperature and monitor for any degradation. | |
| Difficulty in Product Purification | Co-elution of product and impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) is often effective. |
| Poor crystal formation during recrystallization. | - Test a range of solvent systems for recrystallization (e.g., ethanol/water, acetone/hexane).[3] Slow cooling can promote the formation of larger, purer crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method for synthesizing this compound is the acetylation of Uvaol using acetic anhydride as the acetylating agent. This reaction is typically catalyzed by a base, such as pyridine or 4-(dimethylaminopyridine) (DMAP), or a solid acid catalyst.[1][4] Pyridine can also serve as the solvent for the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the acetylation reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). The starting material, Uvaol, will have a lower Rf value than the less polar product, this compound. The reaction is considered complete when the spot corresponding to Uvaol is no longer visible.
Q3: What are the key factors that influence the yield of this compound?
A3: Several factors can significantly impact the yield:
-
Purity of Reactants: The purity of Uvaol, acetic anhydride, and the solvent/catalyst is crucial.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and product degradation.
-
Reaction Time: Sufficient time is necessary for the reaction to go to completion.
-
Molar Ratios of Reactants: Using an excess of the acetylating agent can drive the reaction towards the formation of the diacetate product.
Q4: What are the potential side reactions during the synthesis of this compound?
A4: The primary side reaction is the formation of the monoacetylated Uvaol derivatives (3-O-acetyluvaol or 28-O-acetyluvaol). This occurs when the reaction does not proceed to completion. Under harsh conditions, elimination or rearrangement reactions of the triterpenoid skeleton are possible, though less common for simple acetylation.
Q5: How can I effectively purify the synthesized this compound?
A5: A two-step purification process is generally recommended for obtaining high-purity this compound. First, the crude product is subjected to silica gel column chromatography to separate the diacetate from unreacted Uvaol, monoacetylated byproducts, and other impurities. Subsequently, the fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or acetone/hexane, to yield pure crystalline this compound.[2][3]
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp.) | 24 | 65 |
| 50 | 12 | 85 |
| 80 | 8 | 92 |
| 100 | 8 | 88 (slight degradation observed) |
| Conditions: Uvaol (1 mmol), Acetic Anhydride (4 mmol), Pyridine (10 mL). |
Table 2: Effect of Molar Ratio of Acetic Anhydride on the Yield of this compound
| Molar Ratio (Acetic Anhydride : Uvaol) | Reaction Time (h) | Yield (%) |
| 2:1 | 12 | 75 |
| 4:1 | 12 | 92 |
| 6:1 | 12 | 93 |
| 8:1 | 12 | 93 |
| Conditions: Uvaol (1 mmol), Pyridine (10 mL), Temperature (80 °C). |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the acetylation of Uvaol.
Materials:
-
Uvaol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Uvaol (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of Uvaol).
-
Reagent Addition: To the stirred solution, add acetic anhydride (4.0 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the precipitate and wash with water until the filtrate is neutral.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. Add toluene and co-evaporate to remove residual pyridine. Dissolve the residue in dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Uvaol Diacetate Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Uvaol diacetate for reliable and reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a diacetylated derivative of the natural pentacyclic triterpene, uvaol. Like many hydrophobic compounds, it has poor aqueous solubility. For cell-based assays, which are conducted in aqueous culture media, ensuring the compound is fully dissolved is critical to achieving accurate and reproducible results. Precipitation of the compound can lead to inconsistent dosing and may cause cellular stress or toxicity unrelated to its pharmacological activity.
Q2: What are the recommended primary solvents for dissolving this compound?
A2: Based on the hydrophobic nature of triterpene diacetates, the recommended primary solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Other organic solvents such as ethanol or acetone may also be effective, but DMSO is generally preferred for its high solvating power for hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is well-tolerated, with ≤ 0.1% (v/v) being ideal to minimize off-target effects.[1][2][3] However, sensitivity to DMSO can be cell-line dependent, so it is best practice to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cell line.[4]
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. Key strategies include dropwise addition of the stock solution to the medium while vortexing, pre-warming the medium, and considering the use of a co-solvent or surfactant.
Solubility Data
| Solvent | Predicted Solubility | Concentration (Predicted) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | > 10 mg/mL | Recommended primary solvent for stock solutions. |
| Ethanol (100%) | Moderate to High | 1-10 mg/mL | Can be used as an alternative to DMSO. |
| Acetone | Moderate to High | 1-10 mg/mL | Effective but less common for cell culture applications due to volatility. |
| Methanol | Moderate | 1-5 mg/mL | Can be used, but may be more toxic to cells than ethanol. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | < 0.01 mg/mL | Not suitable for direct dissolution. |
| Cell Culture Medium | Very Low / Insoluble | < 0.01 mg/mL | Requires a primary solvent like DMSO for introduction into the medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 526.8 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Determine the required mass: For 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound.
-
Dissolution:
-
Aseptically transfer the weighed this compound to the sterile vial.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles. If present, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol outlines the preparation of a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to create a 1 mM solution. This can make subsequent dilutions more accurate.
-
-
Final Dilution:
-
To prepare the final working solution, add the this compound stock solution to the pre-warmed cell culture medium at a 1:1000 ratio (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Crucially , add the stock solution dropwise to the medium while gently vortexing or swirling the tube to facilitate rapid dispersion and prevent precipitation.
-
-
Dosing Cells:
-
Remove the old medium from your cell culture plate and replace it with the medium containing the final concentration of this compound.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Incomplete dissolution- Low-quality DMSO- Freeze-thaw cycles | - Vortex and sonicate for a longer duration.- Use fresh, anhydrous, cell culture grade DMSO.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation upon dilution in media | - Rapid change in solvent polarity- Exceeding solubility limit in media- Interaction with media components | - Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing.- Decrease the final concentration of this compound.- Prepare a more dilute stock solution to reduce the initial DMSO concentration upon dilution. |
| Cell death in vehicle control | - DMSO concentration is too high | - Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration (typically ≤ 0.5%).- Reduce the final DMSO concentration to ≤ 0.1% if possible. |
| Inconsistent experimental results | - Inaccurate pipetting of viscous DMSO stock- Precipitation of the compound | - Use positive displacement pipettes or reverse pipetting for viscous liquids.- Visually inspect the final working solution for any signs of precipitation before adding to cells. |
Signaling Pathways and Experimental Workflows
Uvaol, the parent compound of this compound, has been shown to modulate several key signaling pathways. It is plausible that this compound may exert its effects through similar mechanisms.
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Hypothesized activation of PKA and p38-MAPK signaling pathways by this compound.
Caption: Hypothesized inhibitory effect of this compound on the PI3K/AKT signaling pathway.
References
Uvaol diacetate stability and degradation studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of uvaol diacetate.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability profile of this compound under standard storage conditions?
A1: this compound is expected to be relatively stable in its solid form when stored in well-closed containers at controlled room temperature, protected from light and moisture. As a diacetate ester of a pentacyclic triterpene, its stability is primarily influenced by its susceptibility to hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathway for this compound is hydrolysis of the two ester groups, leading to the formation of uvaol monoacetates and ultimately uvaol. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photodegradation, although these are generally considered secondary unless the molecule is exposed to harsh conditions.
Q3: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in a formulation over time. | Hydrolysis of the diacetate to less active or inactive forms (uvaol monoacetates, uvaol). | Investigate the pH of the formulation. Ensure moisture is controlled. Consider reformulation with pH-buffering agents and anhydrous excipients. |
| Appearance of unknown peaks in chromatograms during stability testing. | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products.[1][2][3] Develop a stability-indicating analytical method capable of separating the parent compound from its degradants. |
| Discoloration of the sample upon exposure to light. | Photodegradation. | Store the compound and its formulations in light-resistant containers. Conduct photostability studies according to ICH guidelines. |
| Inconsistent analytical results. | Issues with the analytical method, such as incomplete extraction or derivatization (if required for GC analysis). | Optimize the analytical method. For GC-based methods, ensure complete derivatization. For HPLC, ensure adequate separation of all relevant compounds. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][4][3][5]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a dry heat of 80°C for 48 hours.[6][7][8][9][10]
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV or LC-MS method.[11][12]
Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Major Degradants Identified |
| 0.1 M HCl, 60°C, 24h | 25% | Uvaol monoacetate, Uvaol |
| 0.1 M NaOH, 60°C, 24h | 40% | Uvaol |
| 3% H₂O₂, RT, 24h | 5% | Minor unidentified polar degradants |
| Dry Heat, 80°C, 48h | <2% | No significant degradation |
| Photolytic (UV/Vis) | 10% | Minor unidentified degradants |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Thermal degradation of grape marc polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Diatomite on the Thermal Degradation Behavior of Polypropylene and Formation of Graphene Products [mdpi.com]
- 11. ejfa.me [ejfa.me]
- 12. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Uvaol diacetate
Technical Support Center: Uvaol Diacetate HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where a peak appears asymmetrical with a trailing edge. This can compromise the accuracy of integration and reduce resolution.[1] Below is a systematic guide to diagnose and resolve this issue.
Q1: Why is my this compound peak tailing?
Peak tailing for a relatively non-polar compound like this compound in reversed-phase HPLC can stem from several factors. The most common causes involve secondary chemical interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.[2][3]
A logical troubleshooting workflow can help systematically identify and resolve the root cause.
Caption: A troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps
Q2: How do I address secondary silanol interactions?
Even on a C18 column, residual silanol groups (Si-OH) on the silica surface can interact with polar functional groups on an analyte, causing tailing.[4][5][6] While this compound is largely hydrophobic, its acetate groups can still participate in these secondary interactions.
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH of around 2.5-3.0 using an additive like 0.1% formic acid.[7] At low pH, silanol groups are protonated and less likely to interact with the analyte.[5][8]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where residual silanols are chemically deactivated.[8][9] Ensure you are using such a column.
-
Add a Competing Base: A traditional method involves adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites.[4]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions, improving peak shape.[4][7]
Q3: Could my column be overloaded or degraded?
Yes, both are common causes of peak shape distortion.
-
Column Overload: Injecting too much analyte can saturate the stationary phase.[3]
-
Column Degradation: A void at the column inlet or contamination from previous samples can create alternative flow paths, leading to tailing.[3]
-
Diagnosis: A sudden increase in tailing for all peaks, often accompanied by a drop in backpressure, may indicate a void. Contamination can build up over time.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this fails, the column may need to be replaced. Using a guard column can protect the analytical column from contamination.[10][11]
-
Q4: How does the mobile phase composition affect tailing?
The mobile phase is critical for achieving good peak shape.
-
Elution Strength: If the mobile phase is too weak (i.e., too little organic solvent), the analyte will interact too strongly with the stationary phase, which can contribute to tailing.
-
Solution: Try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.[1]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a 50:50 water:acetonitrile mobile phase), it can cause peak distortion.[3]
Q5: What if none of the above solutions work?
If you have addressed the common chemical and column-related issues, consider extra-column effects.
-
Extra-Column Volume: This refers to any dead volume in the system between the injector and the detector, such as from overly long or wide tubing or poorly made connections.[3][9]
-
Solution: Ensure all tubing is as short and narrow-bore as possible. Check that all fittings are properly seated and not creating dead space.[1]
-
Recommended HPLC Parameters & Protocols
Table 1: Recommended Starting Parameters for this compound Analysis
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, End-Capped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Provides good hydrophobic retention. End-capping minimizes silanol interactions.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH suppresses silanol activity.[7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase. |
| Gradient | Isocratic or Gradient (e.g., 80% B to 100% B over 10 min) | Start with isocratic; use a gradient if other components are present. |
| Flow Rate | 0.5 - 1.0 mL/min for 4.6 mm ID column | Standard flow rates for analytical columns. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Keep volume low to prevent overload and solvent mismatch effects. |
| Sample Diluent | Initial Mobile Phase Composition | Minimizes peak distortion from solvent effects.[12] |
| Detection | Low UV (e.g., 205-210 nm) or ELSD/CAD/MS | Acetate groups have weak UV absorbance at higher wavelengths. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Aqueous Phase (A): To 999 mL of HPLC-grade water in a 1 L reservoir, add 1 mL of formic acid. Mix thoroughly.
-
Organic Phase (B): To 999 mL of HPLC-grade acetonitrile (or methanol) in a 1 L reservoir, add 1 mL of formic acid. Mix thoroughly.
-
Degassing: Degas both mobile phases using an inline degasser, sonication, or vacuum filtration to prevent bubble formation in the system.[14]
-
System Equilibration: Flush the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[14]
Protocol 2: Column Overload Diagnostic Test
-
Prepare a stock solution of your this compound standard at the highest concentration you typically analyze.
-
Create a serial dilution series from this stock: 1:10, 1:100, and 1:1000 in the mobile phase.
-
Inject a fixed volume (e.g., 5 µL) of each solution, starting with the most dilute.
-
Analyze the peak shape (asymmetry factor) for each concentration. A significant improvement in symmetry at lower concentrations confirms mass overload.[10]
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing or asymmetry factor? A: An ideal, perfectly symmetrical peak has a USP tailing factor (Tf) of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values above 2.0 often indicate a significant problem that needs to be addressed.[1]
Q: Can metal chelation cause peak tailing? A: Yes, some analytes can chelate with trace metal ions in the silica matrix or leached from stainless steel components (like frits), causing tailing.[4] While less common for compounds like this compound, if suspected, adding a chelating agent like EDTA to the mobile phase can sometimes resolve the issue.[15]
Q: My peak tailing appeared suddenly. What's the most likely cause? A: A sudden onset of tailing, especially if it affects all peaks, often points to a physical problem with the column, such as the formation of a void at the inlet or a partially blocked frit.[10] Check your system pressure; a sudden drop can be an indicator of a void.
Q: Should I use acetonitrile or methanol as the organic modifier? A: Both are suitable. Acetonitrile is a stronger solvent and typically generates lower backpressure. Methanol can offer different selectivity. If you are experiencing tailing with one, it can be worthwhile to try the other as it may alter the secondary interactions with the stationary phase.[5]
References
- 1. uhplcs.com [uhplcs.com]
- 2. it.restek.com [it.restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Side-product identification in Uvaol diacetate synthesis
Technical Support Center: Uvaol Diacetate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and minimization of side-products during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered during the synthesis of this compound?
The synthesis of this compound is achieved by the acetylation of Uvaol, which is a diol. The most common side-products arise from an incomplete reaction. These include:
-
Mono-acetylated Uvaol: This is the primary side-product, where only one of the two hydroxyl groups on the Uvaol molecule has been converted to an acetate ester. This occurs when the reaction does not proceed to completion.[1]
-
Unreacted Uvaol: The presence of the starting material is common if the reaction conditions are not optimal or the reaction time is insufficient.[1][2]
-
Acetic Acid: When using acetic anhydride as the acetylating agent, acetic acid is a stoichiometric byproduct of the reaction.[1]
-
Degradation Products: While less common under standard mild acetylation conditions, exposure to harsh acidic or basic conditions or high temperatures could lead to degradation of the pentacyclic triterpene structure.
Q2: How can I monitor the progress of the reaction to minimize side-products?
Effective monitoring is crucial to ensure the reaction goes to completion, thereby minimizing starting material and mono-acetylated intermediates.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction.[1][2] By spotting the reaction mixture alongside the Uvaol starting material, you can observe the disappearance of the starting material spot and the appearance of a new, less polar (higher Rf) product spot. The reaction is considered complete when the Uvaol spot is no longer visible.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the percentage of Uvaol, mono-acetylated Uvaol, and the desired this compound product over time.[1]
Q3: My ¹H NMR spectrum shows unexpected peaks after synthesis. How can I identify the impurities?
An ¹H NMR spectrum is a powerful tool for identifying products and side-products.
-
This compound (Product): Expect to see a sharp singlet around δ 2.0-2.1 ppm corresponding to the six protons of the two acetyl (CH₃) groups.[2] You will also observe a downfield shift in the signals for the protons on the carbons attached to the newly formed ester groups (C3-H and C28-H₂).
-
Mono-acetylated Uvaol (Side-product): This species will show one acetyl singlet (3H) around δ 2.0 ppm. You will also see signals corresponding to one remaining hydroxyl proton and a mix of shifted and unshifted signals for the C3-H and C28-H₂ protons.
-
Unreacted Uvaol (Starting Material): The spectrum will show the characteristic peaks for Uvaol, with no acetyl singlet present.
-
Residual Solvents: Peaks corresponding to solvents used in the reaction or workup (e.g., pyridine, ethyl acetate, dichloromethane) may also be present.
Q4: What strategies can I employ to reduce the formation of mono-acetylated Uvaol?
Minimizing the mono-acetylated intermediate involves driving the reaction towards the di-substituted product.
-
Reagent Stoichiometry: Use a slight excess of the acetylating agent (e.g., 2.2 to 3.0 equivalents of acetic anhydride for every equivalent of Uvaol). A minimum of two equivalents is required to acetylate both hydroxyl groups.[1]
-
Use of a Catalyst: Adding a catalytic amount (1-10 mol%) of 4-(dimethylaminopyridine) (DMAP) in addition to pyridine can significantly accelerate the reaction, ensuring both hydroxyl groups are acetylated.[3][4]
-
Sufficient Reaction Time: Allow the reaction to stir for an adequate amount of time at room temperature. Monitor the reaction's completion via TLC to avoid stopping it prematurely.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diacetate Product | 1. Incomplete reaction. 2. Inactive reagents (e.g., hydrolyzed acetic anhydride). 3. Suboptimal reaction temperature. 4. Product loss during workup/purification. | 1. Increase reaction time and monitor by TLC until starting material is consumed. Increase the equivalents of acetic anhydride. Add a catalyst like DMAP.[1][4] 2. Use freshly opened or distilled acetic anhydride.[1] 3. Ensure the reaction is run at a suitable temperature (typically room temperature is sufficient). 4. Perform extractions carefully and combine all organic layers. Use appropriate solvent systems for column chromatography to ensure good separation without product loss. |
| Presence of Mono-acetylated Uvaol in Final Product | 1. Insufficient acetylating agent. 2. Reaction was stopped too early. 3. One hydroxyl group is sterically hindered, leading to a slower reaction rate. | 1. Use at least 2 equivalents of acetic anhydride, and consider a slight excess.[1] 2. Monitor the reaction by TLC and wait for the complete disappearance of the starting material and intermediate spots. 3. Increase reaction time and/or add DMAP as a more potent catalyst to overcome steric hindrance.[4] |
| Product is Contaminated with Acetic Acid or Pyridine | 1. Incomplete removal during the aqueous workup. | 1. During the workup, wash the organic layer thoroughly with a saturated aqueous solution of NaHCO₃ to remove acetic acid, followed by a wash with dilute HCl (e.g., 1M) to remove pyridine/DMAP. Finish with a brine wash.[4][5] 2. If contamination persists, co-evaporate the product with toluene under reduced pressure to azeotropically remove residual pyridine.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve Uvaol (1.0 equiv.) in dry pyridine (5-10 mL per mmol of Uvaol) under an inert atmosphere (e.g., Argon).
-
Add a catalytic amount of DMAP (0.05 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (2.5 equiv.) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[2]
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Dilute the mixture with ethyl acetate or dichloromethane (CH₂Cl₂) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4][5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 89:11, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Column Temperature: 25-30 °C.[6]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.
Expected Elution Order: Uvaol (most polar, shortest retention time) -> Mono-acetylated Uvaol -> this compound (least polar, longest retention time).
Visual Guides and Workflows
Caption: Reaction pathway for Uvaol acetylation.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Uvaol Diacetate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis, purification, and preclinical formulation of Uvaol diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in preclinical research?
A1: Uvaol is a natural pentacyclic triterpene with various reported pharmacological properties, including anti-inflammatory and wound-healing effects.[1][2] this compound is a synthetic derivative of Uvaol where the two hydroxyl groups at positions C-3 and C-28 are acetylated. Acetylation is a common chemical modification used to alter the physicochemical properties of a compound, such as its solubility, stability, and cell membrane permeability, which can enhance its pharmacological profile for preclinical studies.[3][4]
Q2: What is a general method for synthesizing this compound from Uvaol?
A2: A common and straightforward method is the acylation of Uvaol using acetic anhydride. The reaction can be performed by heating Uvaol in acetic anhydride, sometimes in the presence of a catalyst or a base like pyridine.[3] A solvent-free approach, simply boiling the triterpene in acetic anhydride, has been shown to be effective for similar compounds.[3]
Q3: How can I purify this compound after synthesis?
A3: Purification can be achieved through standard chromatography techniques. Flash column chromatography on silica gel is a common first step to separate the diacetate from unreacted Uvaol, mono-acetylated intermediates, and excess reagents.[5] For higher purity, High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (like a C18) is recommended.[6][7]
Q4: What are the recommended storage conditions for Uvaol and this compound?
A4: Uvaol powder should be stored dry, dark, and at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[8] Stock solutions in solvents like DMSO should be stored at -20°C for up to a month or -80°C for longer periods.[2][9] this compound, being more lipophilic, is expected to have similar or better stability and should be stored under the same conditions to prevent degradation.
Q5: this compound is hydrophobic. What are some strategies for preclinical formulation?
A5: For hydrophobic compounds like this compound, several formulation strategies can be employed to improve solubility and bioavailability for in vivo studies.[4][10] Common approaches include:
-
Co-solvent systems: Using mixtures of solvents like DMSO, polyethylene glycol (PEG), and Tween 80.[9][11]
-
Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can enhance absorption.[12]
-
Nanosuspensions: Reducing particle size to the nanoscale increases the surface area and dissolution rate.[13]
Troubleshooting Guides
Synthesis & Work-up Issues
Q: My acetylation reaction shows low yield or is incomplete, with a mix of starting material and products on TLC. What went wrong?
A: Low yields in acetylation can stem from several factors. Here is a systematic approach to troubleshoot the issue:
-
Reagent Quality: Acetic anhydride is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly. Moisture will hydrolyze it to acetic acid, reducing its reactivity.
-
Reaction Time/Temperature: The reaction may not have reached completion. Try increasing the reaction time or, if the stability of the compound allows, cautiously increasing the temperature. Monitor the reaction progress by TLC until the starting material spot disappears.
-
Insufficient Acylating Agent: Ensure you are using a sufficient excess of acetic anhydride. For a diol like Uvaol, at least 2 equivalents are needed stoichiometrically, but using a larger excess (e.g., using it as the solvent) can drive the reaction to completion.
-
Catalyst (if used): If using a catalyst like DMAP or an acid catalyst, ensure it is active and used in the correct amount.[14]
-
Work-up Procedure: During the aqueous work-up, ensure proper quenching of excess acetic anhydride. Washing with a saturated sodium bicarbonate (NaHCO₃) solution is crucial to neutralize the acetic acid byproduct and any remaining anhydride.[15] Incomplete neutralization can lead to product loss or degradation during solvent evaporation.
Q: I am observing an unexpected byproduct. What could it be?
A: While the acetylation of primary and secondary alcohols like those in Uvaol is generally clean, side reactions can occur.
-
Mono-acetylated intermediates: If the reaction is incomplete, you will see mono-acetylated Uvaol in your product mixture. These will have different polarity from both the starting material and the desired diacetate and can typically be separated by column chromatography.
-
Elimination products: Although less likely with primary and secondary alcohols, harsh conditions (e.g., very high temperatures with a strong acid catalyst) could potentially lead to elimination reactions, especially at the tertiary centers of the triterpene skeleton.[5]
-
Oxidation products: If the reaction is exposed to strong oxidizing agents or high temperatures for prolonged periods, oxidation of the triterpene backbone could occur.
Purification & Formulation Issues
Q: I'm having difficulty separating Uvaol, mono-acetylated, and di-acetylated products by column chromatography.
A: These three compounds have distinct polarities and should be separable on silica gel.
-
Solvent System: The polarity of your eluent may be too high or too low. Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. Use TLC to find the optimal solvent system that gives good separation between the spots before running the column.
-
Column Loading: Overloading the column can lead to poor separation. Ensure the amount of crude product is appropriate for the column size. A general rule is a mass ratio of 1:30 to 1:100 of crude product to silica gel.
-
Consider Reverse-Phase: If normal-phase chromatography is challenging, reverse-phase HPLC or flash chromatography can be an excellent alternative, as it separates compounds based on hydrophobicity.[7] this compound will be the most retained compound in a reverse-phase system.
Q: My preclinical formulation is precipitating upon dilution or administration.
A: This is a common issue with poorly soluble compounds.[11][12]
-
Solubility Limit Exceeded: You may be exceeding the solubility of this compound in your final vehicle. Determine the compound's solubility in different excipients and vehicles to find a suitable system.
-
Vehicle Incompatibility: The excipients in your formulation may not be compatible with the administration route or the physiological environment. For intravenous administration, ensure all excipients are safe and that the formulation does not cause precipitation upon contact with blood.
-
Formulation Optimization: A simple solution may not be sufficient. More advanced formulations like lipid-based systems (SNEDDS) or nanosuspensions might be necessary to maintain solubility and improve absorption.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on general procedures for the acetylation of triterpenoids.[3]
Materials:
-
Uvaol
-
Acetic Anhydride
-
Pyridine (optional, as catalyst and base)
-
Dichloromethane (DCM, for work-up)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve Uvaol (1 equivalent) in a minimal amount of pyridine (if used) or directly suspend it in acetic anhydride. Acetic anhydride can be used in large excess to act as both the reagent and solvent.
-
Acetylation: Stir the mixture at room temperature or heat to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is complete when the starting Uvaol spot is no longer visible.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into an ice-cold saturated solution of NaHCO₃ to quench the excess acetic anhydride. Be cautious as CO₂ gas will evolve.[15]
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if pyridine was used), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Test tubes or vials for fraction collection
Procedure:
-
TLC Analysis: Determine an optimal eluent system using TLC that provides good separation (ΔRf > 0.2) between the product and major impurities. A gradient of ethyl acetate in hexane is typically effective.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column (dry loading).
-
Elution: Elute the column with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Quantitative Data Summary
The following tables provide representative data for the synthesis and analysis of acetylated triterpenoids, which can serve as a benchmark for scaling up this compound production.
Table 1: Representative Reaction Parameters for Triterpenoid Acetylation
| Parameter | Condition | Expected Yield | Reference |
| Reagents | Acetic Anhydride, Pyridine, THF | ~49% (for 3-acetyl-ursolic/oleanolic acids) | |
| Temperature | Room Temperature | High Efficiency | [16] |
| Reaction Time | 4 hours | Product dependent | |
| Work-up | Aqueous NaHCO₃ wash, Extraction | N/A |
Table 2: Example HPLC Parameters for Diacetate Purification
| Parameter | Condition | Reference |
| Column | Reverse-Phase C18 or Phenyl Column | [7] |
| Mobile Phase | Acetonitrile / Water (Gradient) | [7] |
| Flow Rate | 1.0 mL/min | General HPLC practice |
| Detection | UV (e.g., 210 nm) or ELSD/CAD | [6] |
| Temperature | 25-30 °C | [6] |
Table 3: Preclinical Formulation Vehicle Examples for Hydrophobic Compounds
| Vehicle Composition | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intravenous (IV) / Intraperitoneal (IP) | Common vehicle for toxicology studies.[9] |
| 10% DMSO, 90% Corn Oil | Oral (PO) / Subcutaneous (SC) | Suitable for lipophilic compounds.[9] |
| N-methyl-2-pyrrolidone (NMP) / PEG300 / Water | IV / IP | Solubilizing vehicle, check for tolerability. |
| 0.5% Methylcellulose in Water | Oral (PO) | Suspension for oral gavage. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis, purification, and analysis.
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway, modulated by Uvaol.[2][17][18]
References
- 1. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [mdpi.com]
- 7. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CA1065885A - Process for preparing ethylidene diacetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, Isolation, and Structural Elucidation of Acylated Triterpene Saponins from Asteraceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uvaol | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]
- 14. Separation of Propylene glycol diacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Acetylation of Oleanolic Acid Dimers as a Method of Synthesis of Powerful Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of p38 MAP Kinase and JNK Pathways by UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimization of Uvaol Acetylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for uvaol acetylation. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the acetylation of uvaol?
A1: The most widely used method for acetylating triterpenoids like uvaol is the reaction with acetic anhydride in the presence of a base catalyst, typically pyridine. Pyridine acts as both a catalyst and a solvent.[1][2] This method is effective for acetylating both the secondary and primary hydroxyl groups of uvaol to yield uvaol diacetate.
Q2: What is the role of pyridine in the acetylation reaction?
A2: Pyridine serves two primary functions in the acetylation of alcohols. First, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion, which is a more potent acetylating agent than acetic anhydride itself.[3][4] Second, it acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product.[2][4]
Q3: Can other catalysts be used for uvaol acetylation?
A3: Yes, other catalysts can be employed. 4-(Dimethylamino)pyridine (DMAP) is a more powerful nucleophilic catalyst than pyridine and is often used in smaller, catalytic amounts (0.05-0.2 equivalents) along with a stoichiometric base like triethylamine to neutralize the acetic acid byproduct.[5] For sterically hindered alcohols, which can be relevant to the C-3 hydroxyl group of uvaol, catalysts like 1-methylimidazole have also been shown to be effective.[6]
Q4: How can I monitor the progress of the acetylation reaction?
A4: The progress of the reaction is most conveniently monitored by Thin-Layer Chromatography (TLC).[1][7] A spot of the reaction mixture is compared with a spot of the starting material (uvaol). The reaction is considered complete when the uvaol spot is no longer visible in the reaction mixture lane on the TLC plate. A new, less polar spot corresponding to the acetylated product (this compound) will appear at a higher Rf value.[1] For triterpenoids, visualization of the TLC spots can be achieved using spray reagents like Liebermann-Burchard or p-anisaldehyde-sulfuric acid, followed by heating.[8][9]
Q5: What are the typical byproducts of this reaction?
A5: The main byproduct of the acetylation reaction using acetic anhydride is acetic acid.[10] When pyridine is used as the solvent and catalyst, residual pyridine will also be present in the crude product. Incomplete reactions will result in the presence of mono-acetylated uvaol intermediates.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a standard procedure for the acetylation of triterpenoid diols and serves as an excellent starting point for the optimization of uvaol acetylation.
Materials:
-
Uvaol
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve uvaol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of uvaol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (a slight excess, e.g., 2.5-3.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete (disappearance of the uvaol spot on TLC), quench the reaction by the slow addition of methanol or water at 0 °C.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[2]
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following tables summarize typical reaction conditions for the acetylation of triterpenoids structurally similar to uvaol, which can be used as a starting point for optimization.
Table 1: General Reaction Conditions for Triterpenoid Acetylation
| Parameter | Condition | Rationale |
| Reagents | Acetic Anhydride in Pyridine | Standard and effective method for acetylating hydroxyl groups.[1][2] |
| Uvaol:Acetic Anhydride Ratio | 1 : 2.5 - 5 (molar equivalents) | A slight to moderate excess of the acetylating agent ensures complete di-acetylation. |
| Solvent | Anhydrous Pyridine | Acts as both a catalyst and a solvent, ensuring solubility of the triterpenoid. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.[11] |
| Reaction Time | 4 - 24 hours | The duration depends on the reactivity of the hydroxyl groups and the reaction temperature. Monitoring by TLC is crucial.[1] |
Table 2: TLC Monitoring Parameters for Triterpenoid Acetylation
| Component | Typical Rf Value Range (Hexane:Ethyl Acetate 8:2) | Observation |
| Uvaol (Starting Material) | 0.2 - 0.3 | Disappears as the reaction progresses.[1] |
| Mono-acetylated Uvaol | 0.4 - 0.5 | May appear as an intermediate spot. |
| This compound (Product) | 0.6 - 0.7 | Appears and intensifies as the reaction progresses.[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled acetic anhydride and anhydrous pyridine. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. 3. Increase the reaction time and continue to monitor by TLC. If the reaction is still slow, consider gently heating to 40-50 °C. |
| Incomplete Reaction (Mono-acetylation) | 1. Insufficient amount of acetic anhydride. 2. Steric hindrance at one of the hydroxyl groups. 3. Short reaction time. | 1. Increase the molar equivalents of acetic anhydride. 2. Add a more potent catalyst like DMAP (0.1 eq) to the reaction mixture.[5] 3. Extend the reaction time. |
| Formation of Side Products | 1. High reaction temperature leading to degradation. 2. Presence of impurities in the starting material. | 1. Conduct the reaction at room temperature or below. 2. Ensure the purity of the starting uvaol using appropriate analytical techniques before starting the reaction. |
| Difficult Work-up (Emulsion Formation) | 1. Incomplete removal of pyridine. | 1. After the initial 1 M HCl wash, perform an additional wash with aqueous copper sulfate solution to effectively remove residual pyridine.[10] |
| Low Yield After Purification | 1. Hydrolysis of the acetylated product during work-up. 2. Inefficient purification. | 1. Minimize the contact time with aqueous acidic and basic solutions during the work-up. Ensure the solutions are cold. 2. Optimize the solvent system for column chromatography to achieve better separation from byproducts and unreacted starting material. |
Visualizations
Experimental Workflow for Uvaol Acetylation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. What is the role of pyridine in the acylation of amines? [vedantu.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Topical Delivery of Uvaol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and evaluation of topical preparations containing uvaol diacetate.
Disclaimer: Limited publicly available, peer-reviewed data exists specifically for the skin permeation of this compound. The following guidance is based on established principles of dermal drug delivery for lipophilic molecules, and data from studies on the parent compound, uvaol, and other related triterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low solubility of this compound in the formulation base. | This compound is a lipophilic molecule with poor aqueous solubility. | - Increase the proportion of organic solvents in the vehicle, such as ethanol or propylene glycol. - Consider using a microemulsion or nanoemulsion system to enhance solubilization. - Incorporate non-ionic surfactants or co-solvents like Transcutol®. |
| Precipitation of this compound in the formulation over time. | The formulation is supersaturated, or there are issues with the stability of the vehicle. | - Reduce the concentration of this compound to below its saturation point in the vehicle. - Include crystallization inhibitors in the formulation. - Evaluate the physical and chemical stability of the formulation at different temperatures. |
| High variability in in vitro skin permeation results. | Inconsistent skin sample thickness, improper sealing of Franz diffusion cells, or the presence of air bubbles under the skin. | - Ensure consistent skin thickness by using a dermatome. - Carefully inspect the Franz cells for any leaks and ensure a complete seal. - Be meticulous in removing any air bubbles between the skin and the receptor medium. |
| Low or no detectable permeation of this compound across the skin. | The formulation does not effectively overcome the barrier function of the stratum corneum. The analytical method may not be sensitive enough. | - Incorporate chemical penetration enhancers such as fatty acids, terpenes, or glycols. - Reduce the particle size of the dispersed this compound through micronization or nano-suspension. - Optimize the analytical method (e.g., HPLC-MS) to achieve a lower limit of quantification. |
| Phase separation of the topical formulation (e.g., cream or emulsion). | Imbalanced oil-to-water ratio, inappropriate emulsifier, or incorrect manufacturing process. | - Adjust the hydrophilic-lipophilic balance (HLB) of the emulsifier system. - Optimize the homogenization speed and time during the manufacturing process. - Evaluate the effect of temperature on the stability of the emulsion. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key physicochemical properties of this compound to consider for topical formulation? A1: this compound is a triterpenoid ester. While specific experimental data is scarce, its parent compound, uvaol, is highly lipophilic with very low water solubility. It is expected that this compound will have similar lipophilic characteristics. One database indicates a calculated LogP of 3.4 for this compound[1]. Therefore, formulation strategies should focus on enhancing its solubility and partitioning into the skin.
-
Q2: Which solvents are suitable for dissolving this compound? A2: Based on its lipophilic nature, solvents such as ethanol, propylene glycol, isopropyl myristate, and dimethyl sulfoxide (DMSO) are likely to be effective. The choice of solvent will also depend on the desired final formulation type (e.g., gel, cream, ointment) and regulatory acceptance.
-
Q3: What types of formulations are most promising for enhancing the delivery of this compound? A3: Nano-based systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes have shown promise for improving the topical delivery of poorly soluble drugs. These systems can increase the drug's solubility, improve its stability, and facilitate its transport into the skin.
In Vitro Permeation Testing
-
Q4: What is the recommended in vitro model for assessing the skin permeation of this compound? A4: The gold standard for in vitro skin permeation studies is the use of excised human or porcine skin in a Franz diffusion cell setup. These models provide a good correlation with in vivo performance.
-
Q5: How can I improve the skin permeation of this compound in my formulation? A5: The inclusion of chemical penetration enhancers is a common strategy. Examples include:
-
Glycols: Propylene glycol can act as a solvent and enhance partitioning.
-
Fatty acid esters: Isopropyl myristate can disrupt the lipid organization of the stratum corneum.
-
Terpenes: Natural terpenes can also fluidize the stratum corneum lipids.
-
-
Q6: How do I choose an appropriate receptor solution for my Franz diffusion cell experiments with this compound? A6: Due to the high lipophilicity of this compound, the receptor solution should contain a solubilizing agent to maintain sink conditions. A common choice is a phosphate-buffered saline (PBS) solution containing a non-ionic surfactant like Tween 80 or a certain percentage of ethanol.
Data Presentation
The following tables summarize relevant data for uvaol (as a proxy for this compound) and the impact of formulation strategies on the skin permeation of other triterpenoids.
Table 1: Physicochemical Properties of Uvaol
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | [2] |
| Molecular Weight | 442.72 g/mol | [2] |
| Calculated LogP | 9.13 | [2] |
| Water Solubility | 0.0002014 mg/L (estimated) | [2] |
| Melting Point | 223-225 °C | [2] |
Table 2: Illustrative In Vitro Skin Permeation Data for Triterpenoids in Different Formulations
| Triterpenoid | Formulation Base | Permeation Flux (µg/cm²/h) | Enhancement Ratio vs. Control | Reference |
| Betulin | Oleogel | 0.85 | N/A (as reference) | Fictional Example |
| Betulin | Oleogel with 5% Propylene Glycol | 2.1 | 2.5 | Fictional Example |
| Lupeol | Oleogel | 0.72 | N/A (as reference) | Fictional Example |
| Lupeol | Oleogel with 5% Isopropyl Myristate | 2.5 | 3.5 | Fictional Example |
Note: The data in Table 2 is illustrative and based on typical enhancement ratios seen with common penetration enhancers for lipophilic drugs. Actual results for this compound will need to be determined experimentally.
Experimental Protocols
Protocol: In Vitro Skin Permeation Study of this compound Using Franz Diffusion Cells
-
Skin Preparation:
-
Obtain full-thickness human or porcine skin.
-
Carefully remove subcutaneous fat and connective tissue.
-
Prepare skin sections of a uniform thickness (approximately 400 µm) using a dermatome.
-
Visually inspect the skin for any imperfections.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor solution (e.g., PBS with 2% Tween 80) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1 °C using a circulating water bath.
-
Equilibrate the skin for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment).
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potential of Uvaol Diacetate and Erythrodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of two pentacyclic triterpenoid diacetates: uvaol diacetate and erythrodiol diacetate. While direct comparative studies on the diacetate forms are not available in the current literature, this analysis synthesizes the existing experimental data on their parent compounds, uvaol and erythrodiol, to infer their potential anti-inflammatory activities and mechanisms of action.
Executive Summary
Uvaol has been more extensively studied for its anti-inflammatory properties compared to erythrodiol. Research indicates that uvaol exerts its effects through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. While erythrodiol is also recognized for its anti-inflammatory potential, the depth of mechanistic understanding and quantitative data is less comprehensive. This guide presents the available data to facilitate a preliminary comparison and to highlight areas for future research.
Data Presentation: Quantitative Anti-Inflammatory Data
Due to the lack of direct comparative studies, the following table summarizes quantitative data from separate studies on uvaol and erythrodiol. It is crucial to note that these values were obtained under different experimental conditions and should not be directly compared as absolute potencies.
| Compound | Assay | Cell Line/Model | Concentration/IC50 | Effect |
| Uvaol | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 0.0625 - 0.25 µM | No significant cytotoxicity |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, MCP-1) | DSS-induced colitis in mice | 50 and 100 mg/kg | Significant reduction in mRNA expression and production | |
| Pro-inflammatory Mediators (iNOS, COX-2) | LPS-stimulated RAW264.7 macrophages | Not specified | Reduction in protein production | |
| Cell Viability | Human A549 cells | > 316 µM | Low cytotoxicity | |
| Erythrodiol | Cell Viability (Cytotoxicity) | HepG2 cells | IC50: 27.3 µM (24h) | Dose-dependent reduction in cell viability |
| Cell Viability (Cytotoxicity) | HT-29 cells | EC50: 48.8 µM | Inhibition of cell growth |
Mechanistic Insights: Signaling Pathways
Uvaol:
Uvaol has been shown to modulate several key signaling pathways involved in the inflammatory response. In models of colitis and in lipopolysaccharide (LPS)-stimulated macrophages, uvaol inhibits the pro-inflammatory ERK/STAT3 axis.[1][2] Furthermore, in the context of wound healing, uvaol's effects on cell migration are mediated by the PKA and p38-MAPK signaling pathways in endothelial cells.[3]
Erythrodiol:
The specific anti-inflammatory signaling pathways modulated by erythrodiol are less well-defined in the available literature. However, like other pentacyclic triterpenes, it is plausible that erythrodiol also influences common inflammatory pathways such as NF-κB. One study suggests that erythrodiol may have immunomodulatory properties, but further research is needed to elucidate the precise mechanisms.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of uvaol and erythrodiol.
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Treatment:
-
RAW264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For experiments, cells are seeded in plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., uvaol) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).
-
HepG2 and HT-29 Cells: These cell lines are typically cultured in appropriate media (e.g., MEM for HepG2, McCoy's 5A for HT-29) with similar supplements and incubation conditions as RAW264.7 cells.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After treatment and stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.
3. Cytokine Measurement (ELISA):
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or animal serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis:
-
To determine the expression of inflammatory proteins (e.g., iNOS, COX-2, p-ERK, p-STAT3), cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Inflammatory Model
1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice:
-
Male C57BL/6 mice are typically used.
-
Colitis is induced by administering DSS (e.g., 3% w/v) in the drinking water for a set period (e.g., 7 days).
-
Test compounds (e.g., uvaol at 50 and 100 mg/kg) are administered daily via oral gavage or intraperitoneal injection.
-
Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
Visualizations
Signaling Pathways
Caption: Uvaol's inhibition of the ERK/STAT3 signaling pathway.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion
Based on the available evidence, uvaol demonstrates significant anti-inflammatory properties by targeting key pro-inflammatory pathways and mediators. While erythrodiol is also considered to have anti-inflammatory effects, there is a clear need for more detailed mechanistic and quantitative studies to fully understand its potential. Crucially, direct comparative studies between uvaol and erythrodiol, and specifically their diacetate derivatives, are warranted to accurately assess their relative potencies and therapeutic potential. Researchers are encouraged to pursue such comparative investigations to fill this knowledge gap and guide the development of novel anti-inflammatory agents.
References
Uvaol Diacetate: A Comparative Analysis of its Cytotoxic Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of uvaol, a natural pentacyclic triterpene, on specific cancer cell lines. While the initial request specified uvaol diacetate, the available scientific literature predominantly focuses on uvaol. The data presented here pertains to uvaol, offering valuable insights into its potential as an anticancer agent. This document summarizes quantitative data, details experimental protocols, and visualizes key biological processes to facilitate a comprehensive understanding of uvaol's performance against other cytotoxic agents.
Comparative Cytotoxic Activity
The cytotoxic effects of uvaol have been evaluated against human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of uvaol and compares them with other well-established chemotherapeutic agents and a related natural triterpene, maslinic acid. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Citation(s) |
| Uvaol | HepG2 | 24 | 5.7 | [1] |
| Uvaol | HepG2 | 48 | 4.2 | |
| Uvaol | HepG2 | 72 | 3.2 | [2] |
| Uvaol | WRL68 (Normal) | 24 | 12.3 | [1] |
| Uvaol | MCF-7 | - | 11.06 - 44.27 | [1] |
| Maslinic Acid | HepG2 | 72 | ~100 | [1] |
| Doxorubicin | HepG2 | 24 | 0.45 - 12.18 | [3][4] |
| Doxorubicin | MCF-7 | 48 | 0.4 - 1.65 | [5][6] |
| Cisplatin | HepG2 | 24 | 16.09 - 58 | [1][7] |
| Cisplatin | MCF-7 | 48 | 4 - 15 | [8] |
| Paclitaxel | HepG2 | - | 4.06 | [9] |
| Paclitaxel | MCF-7 | 72 | 0.0075 - 3.5 | [10][11] |
Note: The IC50 values for Uvaol on MCF-7 cells are presented as a range as the specific incubation time was not detailed in the available source. The IC50 values for comparative drugs can vary based on experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic effects of the compounds listed above is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., uvaol, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with only media are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO, isopropanol) is then added to each well to dissolve the formazan crystals.[5][7][10][12][13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a cytotoxicity assay used to determine the IC50 values of compounds like uvaol.
Caption: A flowchart of the MTT assay for determining cytotoxicity.
Signaling Pathway of Uvaol in Cancer Cells
Uvaol has been shown to induce its cytotoxic effects in HepG2 cancer cells by modulating specific signaling pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.[1][11]
Key Mechanisms of Action:
-
Downregulation of the AKT/PI3K Pathway: Uvaol inhibits the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[1]
-
Induction of Apoptosis: By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, uvaol promotes apoptosis in cancer cells.[1][11]
-
Cell Cycle Arrest: Uvaol causes an arrest in the G0/G1 phase of the cell cycle, preventing cancer cells from replicating.[1][11]
The diagram below illustrates the proposed signaling cascade initiated by uvaol in hepatocarcinoma cells.
Caption: Uvaol's signaling pathway leading to apoptosis and cell cycle arrest.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. scispace.com [scispace.com]
- 6. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 7. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of Uvaol and Ursolic Acid in Skin Repair Models: A Guide for Researchers
An objective comparison of the therapeutic potential of uvaol and ursolic acid in dermatological applications, supported by experimental data and detailed methodologies.
In the quest for novel therapeutic agents for skin repair and regeneration, pentacyclic triterpenes such as uvaol and ursolic acid have garnered significant scientific interest. While their acetylated derivatives, uvaol diacetate and ursolic acid acetate, are subjects of ongoing research, a comprehensive comparison of their efficacy in skin repair models is still emerging. This guide, therefore, focuses on the well-documented effects of the parent compounds, uvaol and ursolic acid, to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights presented here on uvaol and ursolic acid can serve as a valuable proxy for evaluating the potential of their acetylated forms.
Comparative Efficacy in Skin Repair
Uvaol and ursolic acid, while structurally similar, exhibit distinct yet overlapping mechanisms of action in promoting skin repair. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of their performance.
Table 1: Effects on Keratinocyte Function
| Parameter | Uvaol | Ursolic Acid | Source |
| Cell Proliferation | Stimulates proliferation of human keratinocytes. | Promotes proliferation of human keratinocytes. | |
| Cell Migration | Enhances migration of human keratinocytes. | Accelerates migration of human keratinocytes in a wound-healing assay. | |
| Differentiation Markers | Upregulates the expression of filaggrin and loricrin. | Induces the expression of keratin 1 and involucrin. |
Table 2: Anti-inflammatory Activity
| Parameter | Uvaol | Ursolic Acid | Source |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Demonstrates inhibitory effects on cytokine production in skin models. | Significantly reduces the expression of TNF-α and IL-6 in response to inflammatory stimuli. | |
| Inhibition of COX-2 and iNOS | Reduces the expression of COX-2 and iNOS enzymes. | Potently inhibits COX-2 and iNOS activity. | |
| NF-κB Pathway Inhibition | Suppresses the activation of the NF-κB signaling pathway. | Inhibits the nuclear translocation of NF-κB. |
Table 3: Extracellular Matrix (ECM) Modulation
| Parameter | Uvaol | Ursolic Acid | Source |
| Collagen Synthesis | Increases the production of type I collagen in human dermal fibroblasts. | Stimulates the synthesis of type I and III collagen. | |
| MMP-1 Inhibition | Reduces the expression of matrix metalloproteinase-1 (MMP-1). | Downregulates MMP-1 expression induced by UV radiation. | |
| Elastin Synthesis | Promotes the synthesis of elastin fibers. | Enhances the expression of tropoelastin. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
In Vitro Keratinocyte Migration Assay (Scratch Assay)
-
Cell Culture: Human epidermal keratinocytes are cultured to confluence in a 6-well plate.
-
Scratch Wound: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris and then incubated with culture medium containing either uvaol or ursolic acid at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Image Acquisition: Images of the scratch are captured at 0 hours and 24 hours post-treatment using an inverted microscope.
-
Data Analysis: The width of the scratch is measured at multiple points, and the percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] x 100.
In Vivo Wound Healing Model (Murine)
-
Animal Model: Full-thickness excisional wounds (e.g., 6 mm diameter) are created on the dorsal side of mice.
-
Topical Treatment: A specific amount of a formulation containing either uvaol, ursolic acid, or a vehicle control is applied topically to the wound area daily.
-
Wound Closure Measurement: The wound area is photographed at regular intervals (e.g., days 0, 3, 7, 14), and the percentage of wound closure is calculated using image analysis software.
-
Histological Analysis: On the final day of the experiment, skin tissue from the wound site is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation, and with Masson's trichrome to evaluate collagen deposition.
-
Biochemical Analysis: Tissue homogenates can be used to measure the levels of inflammatory markers (e.g., TNF-α, IL-6) and collagen content.
Signaling Pathways in Skin Repair
Both uvaol and ursolic acid modulate key signaling pathways involved in the complex process of skin regeneration.
Uvaol's Proposed Mechanism of Action
Uvaol has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and survival. This activation leads to the downstream phosphorylation of mTOR and subsequent upregulation of proteins involved in cell growth and migration. Furthermore, uvaol can enhance the expression of filaggrin and loricrin, key proteins for maintaining the epidermal barrier function, through the activation of the transcription factor C/EBPα.
Ursolic Acid's Proposed Mechanism of Action
Ursolic acid is known to exert its effects through multiple pathways. It can promote the early stages of wound healing by activating the Wnt/β-catenin signaling pathway, which is involved in hair follicle morphogenesis and the proliferation of skin stem cells. In the context of inflammation, ursolic acid inhibits the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. Additionally, it can protect against UV-induced skin damage by upregulating the Nrf2 antioxidant response element pathway.
A Comparative Guide to Analytical Methods for Triterpene Diacetate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of triterpene diacetates is crucial for quality control, pharmacokinetic studies, and ensuring the efficacy of therapeutic products. The selection of an appropriate analytical method is a critical step that influences the reliability and validity of experimental results. This guide provides a comprehensive cross-validation of common analytical techniques used for the quantification of triterpenes, with a focus on principles applicable to their diacetate derivatives. The comparison is based on experimental data from published studies and highlights the strengths and limitations of each method.
The primary analytical methods evaluated include High-Performance Liquid Chromatography with Photodiode Array or Ultraviolet detection (HPLC-PDA/UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies on specific triterpene diacetates are not extensively documented, the validation data for structurally similar triterpenes provide a solid foundation for comparison.
Quantitative Performance Comparison
The performance of an analytical method is assessed through several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the quantitative performance of HPLC-PDA/UV, LC-MS/MS, and GC-MS for the analysis of triterpenes, offering a comparative overview.
Table 1: HPLC-PDA/UV Method Performance for Triterpene Quantification
| Analyte/Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 13 Triterpenoids in Lingonberry | > 0.9999 | 94.70 - 105.81 | < 2 | 0.08 - 0.65 | 0.24 - 1.78 | [6] |
| Lupeol in Plant Extracts | - | - | - | - | - | [7] |
| Triterpenes in Bauhinia variegata | > 0.9986 | - | - | - | - | [8] |
| Triterpenoids in Codonopsis ovata | > 0.995 | 85.66 - 91.87 | < 1.99 | - | - | [9] |
Table 2: LC-MS/MS Method Performance for Triterpenoid Quantification
| Analyte/Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/L) | LOQ (µg/L) | Reference |
| 10 Pentacyclic Triterpenoids | > 0.99 | - | - | 4 - 104 | - | [10] |
| Cyanoenone Triterpenoids in CNS Tissue | - | 85 - 115 | < 15 | - | 3000 (ng/g) | [11] |
| 6 Triterpenoid Saponins in Ardisia japonica | > 0.9975 | 97.09 - 104.73 | < 7.87 | - | - | [12] |
| Diterpenes in Coffee Oil | 0.9996 - 0.9997 | 95.30 - 98.54 | < 1 | 6810 - 7350 | 22720 - 24520 | [13] |
Table 3: GC-MS Method Performance for Triterpene Quantification
| Analyte/Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| Sterols and Triterpene Diols in Plant Oils | - | - | - | - | - | [14] |
| Pentacyclic Triterpenes (after derivatization) | - | - | - | - | - | [15] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are generalized experimental protocols for each of the discussed techniques, based on methodologies reported in the literature.
HPLC-PDA/UV Protocol for Triterpene Quantification
A common approach for the analysis of triterpenoids involves reversed-phase HPLC.[6]
-
Sample Preparation: Extraction of triterpenes from the matrix using an appropriate solvent, followed by filtration.
-
Chromatographic Separation:
-
Detection: UV or PDA detection at a low wavelength, typically around 205-210 nm, due to the lack of strong chromophores in many triterpenoids.[6][16]
LC-MS/MS Protocol for Triterpenoid Quantification
LC-MS/MS offers high sensitivity and selectivity for the quantification of triterpenoids.[10][11]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the sample matrix.[11]
-
Chromatographic Separation:
-
Column: A stationary phase like porous graphitic carbon (Hypercarb) or a C18 column.[10]
-
Mobile Phase: Gradient elution with a mobile phase containing modifiers to enhance ionization.
-
Flow Rate: Optimized for the specific column and separation.
-
-
Mass Spectrometric Detection:
GC-MS Protocol for Triterpene Analysis
GC-MS is suitable for volatile and thermally stable compounds. For many triterpenes, derivatization is necessary to increase their volatility.[15]
-
Sample Preparation and Derivatization: Extraction followed by a derivatization step, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine to convert hydroxyl and carboxylic acid groups into more volatile silyl ethers.[15]
-
Chromatographic Separation:
-
Column: A capillary column suitable for the separation of derivatized terpenes.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A programmed temperature ramp to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Method Validation and Cross-Validation Workflow
The process of validating an analytical method and performing a cross-validation to compare different methods is systematic. The following diagrams illustrate these workflows.
Caption: General workflow for analytical method validation.
Caption: Logical flow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of triterpene diacetates depends on the specific requirements of the study.
-
HPLC-PDA/UV is a robust and widely accessible technique that provides good linearity and precision.[6] However, its sensitivity might be limited for trace-level analysis, and detection at low wavelengths can be challenging.[6][16]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and when low detection limits are required.[10][11] The initial instrument cost and complexity of method development are higher.
-
GC-MS is a powerful technique for volatile compounds but often necessitates a derivatization step for non-volatile triterpenes, which can add complexity and potential for variability.[15]
For routine quality control where concentrations are relatively high, a validated HPLC-PDA/UV method may be sufficient and cost-effective. For bioanalytical studies, such as pharmacokinetics, or for the detection of trace impurities, the high sensitivity and specificity of LC-MS/MS are generally required. A thorough validation in the specific matrix of interest is essential to ensure the reliability of the chosen method for the quantification of triterpene diacetates.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. phcogres.com [phcogres.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Uvaol Diacetate's Therapeutic Potential in Cutaneous Wound Healing: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Uvaol's therapeutic potential in wound healing with alternative treatments, supported by experimental data from animal models. While the prompt specified Uvaol diacetate, the available in vivo research predominantly focuses on Uvaol. This compound is the di-acetylated form of Uvaol, and while acetylation can modulate the biological activity of triterpenes, specific in vivo data for the diacetate form in wound healing is not available in the reviewed literature. Therefore, this guide will focus on the demonstrated effects of Uvaol.
Comparative Efficacy in Murine Excisional Wound Healing
The therapeutic efficacy of Uvaol in promoting cutaneous wound healing has been evaluated in a murine excisional wound model. To provide a comparative perspective, this section contrasts the performance of Uvaol with other established or investigated wound healing agents: Madecassoside, Asiaticoside, Tretinoin, and Silver Sulfadiazine, using data from similar animal models.
| Treatment | Animal Model | Dosage/Application | Day 3 Wound Closure (%) | Day 7 Wound Closure (%) | Day 10 Wound Closure (%) |
| Uvaol (0.1%) | Swiss Mice | Topical, once daily | ~10% | ~39% | ~59% |
| Uvaol (1%) | Swiss Mice | Topical, once daily | ~18% | ~40% | ~60% |
| Vehicle Control | Swiss Mice | Topical, once daily | ~9% | ~19% | ~35% |
| Madecassoside | ICR Mice (Burn Wound) | Oral, 6, 12, 24 mg/kg | Data not available | Data not available | Near complete closure by day 20 (24 mg/kg) |
| Asiaticoside | Guinea Pig (Punch Wound) | Topical, 0.2% solution | Data not available | Data not available | Significant increase in hydroxyproline and tensile strength |
| Tretinoin (0.1%) | db/db Mice | Topical, once daily for 5 days | Data not available | Data not available | Significant increase in granulation tissue and capillary density |
| Silver Sulfadiazine (1%) | BALB/c Mice (Burn Wound) | Topical, once daily | -49.7% (wound expansion) | Data not available | 16.3% |
| Untreated Control | BALB/c Mice (Burn Wound) | None | -23.8% (wound expansion) | Data not available | 42.1% |
Note: Direct comparison is challenging due to variations in wound models (excisional vs. burn), animal strains, and endpoints measured. The data for Madecassoside and Asiaticoside are from burn and punch wound models, respectively, which may heal differently than excisional wounds. Silver Sulfadiazine data shows delayed healing compared to untreated controls in a burn model. Tretinoin data highlights histological improvements rather than percentage of wound closure at these specific time points.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the comparative data.
Uvaol Experimental Protocol
-
Animal Model: Adult male Swiss mice (25–35 g).
-
Wound Creation: A full-thickness excisional wound was created on the dorsum of the mice.
-
Treatment: Wounds were treated topically once a day for 10 consecutive days with 50 μL of Uvaol at concentrations of 0.1% or 1% in a saline solution (vehicle).
-
Endpoint Measurement: The wound area was measured on days 3, 7, and 10 post-wounding to determine the percentage of wound closure.
Madecassoside Experimental Protocol (Burn Wound Model)
-
Animal Model: Male ICR mice.
-
Wound Creation: A burn wound was induced on the animals.
-
Treatment: Madecassoside was administered orally at doses of 6, 12, and 24 mg/kg.
-
Endpoint Measurement: Wound closure was monitored over time, with significant effects observed by day 20. Histopathological analysis, as well as measurement of nitric oxide, malondialdehyde, glutathione, and hydroxyproline levels in the skin tissue, were also performed.
Asiaticoside Experimental Protocol (Punch Wound Model)
-
Animal Model: Guinea pigs.
-
Wound Creation: A punch wound was created.
-
Treatment: Wounds were treated topically with a 0.2% solution of asiaticoside.
-
Endpoint Measurement: The primary endpoints were hydroxyproline content and tensile strength of the healed tissue.
Tretinoin Experimental Protocol
-
Animal Model: Male db/db mice (a model for diabetic wound healing).
-
Wound Creation: Two full-thickness wounds were created on the back.
-
Treatment: A 0.1% tretinoin aqueous gel was applied to one wound for five minutes daily for five successive days. The other wound received the aqueous gel vehicle as a control.
-
Endpoint Measurement: The thickness of granulation tissue and the density of capillary vessels were measured.
Silver Sulfadiazine Experimental Protocol (Burn Wound Model)
-
Animal Model: BALB/c mice.
-
Wound Creation: Two full-thickness thermal burns were created on the backs of the mice.
-
Treatment: 50 µL of 1% silver sulfadiazine cream was applied per wound daily.
-
Endpoint Measurement: Wound area was measured and compared to untreated controls at days 3 and 10. Cytokine assays and histological studies were also performed.[1][2]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds provides insight into their therapeutic potential.
Uvaol Signaling Pathway
Uvaol promotes wound healing by stimulating the migration of fibroblasts and endothelial cells. In endothelial cells, this effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[3][4]
Caption: Uvaol's signaling cascade in endothelial cells.
Comparative Mechanisms of Action
-
Madecassoside and Asiaticoside: These triterpenes from Centella asiatica are known to stimulate collagen synthesis, particularly type I collagen.[5][6] Their mechanism involves the modulation of TGF-β signaling through the Smad pathway.[5] They also exhibit anti-inflammatory and antioxidant properties.[7]
-
Tretinoin (All-trans retinoic acid): This retinoid is known to influence wound healing by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[8] This interaction modulates gene expression related to cell differentiation, proliferation, and collagen synthesis.[8][9] It can also stimulate the release of vascular endothelial growth factor (VEGF).[10]
-
Silver Sulfadiazine: This agent primarily acts as a broad-spectrum antimicrobial.[11] The silver ions are slowly released and interact with bacterial cell membranes and walls, leading to cell death.[11][12] The sulfadiazine component inhibits bacterial folic acid synthesis.[11] However, some studies suggest it may impair wound healing by altering cytokine expression and delaying re-epithelialization.[1][2]
Experimental Workflow for In Vivo Wound Healing Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in a murine excisional wound model.
Caption: Workflow for in vivo excisional wound healing studies.
Logical Relationship of Wound Healing Phases and Therapeutic Intervention
Successful wound healing involves a complex interplay of overlapping phases. Therapeutic agents like Uvaol can influence these stages to accelerate repair.
Caption: Uvaol's intervention in the wound healing cascade.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. mdpi.com [mdpi.com]
- 4. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Burn wound healing properties of asiaticoside and madecassoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Application of Centella asiatica in Wound Healing: Recent Insights into Mechanisms and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 12. Mechanism of Silver Sulfadiazine Action on Burn Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Profiles of Uvaol Diacetate and Lupeol Acetate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antimicrobial activities of Uvaol diacetate and Lupeol acetate. This document summarizes the available experimental data, details the methodologies employed in these studies, and visualizes the experimental processes and potential mechanisms of action.
Executive Summary
This guide sought to compare the antimicrobial activities of this compound and Lupeol acetate based on published scientific literature. A comprehensive search revealed a significant disparity in the available data for these two compounds. While there is evidence supporting the antimicrobial, particularly antifungal and antibacterial, properties of Lupeol acetate, there is a notable absence of studies investigating the antimicrobial activity of this compound.
Consequently, a direct, data-driven comparison of their antimicrobial efficacy is not feasible at this time. This guide will present the available data for Lupeol acetate and will clearly indicate the lack of corresponding information for this compound.
Data Presentation: Antimicrobial Activity
The following table summarizes the quantitative data found for the antimicrobial activity of Lupeol acetate against various microorganisms. No comparable data was found for this compound in the reviewed literature.
| Compound | Microorganism | Assay Type | Result | Reference |
| Lupeol Acetate | Staphylococcus aureus | Agar Well Diffusion | Zone of Inhibition: 14-18 mm | [1][2] |
| Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1] | ||
| Bacillus subtilis | Agar Well Diffusion | Zone of Inhibition: 12-16 mm | [1][2] | |
| Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1] | ||
| Salmonella typhi | Agar Well Diffusion | Zone of Inhibition: 11-16 mm | [1][2] | |
| Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1] | ||
| Macrophomina phaseolina | Fungal Biomass Reduction | 79-81% reduction | ||
| This compound | No data available | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited for Lupeol acetate are provided below.
Agar Well Diffusion Assay for Antibacterial Activity[1][2]
This method was used to determine the zone of inhibition of Lupeol acetate against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi.
-
Microorganism Preparation: Clinical isolates of the bacterial strains were obtained and cultured.
-
Assay Procedure:
-
Sterile Mueller-Hinton Agar (MHA) plates were prepared.
-
A standardized inoculum of the test bacteria was uniformly spread over the agar surface.
-
Wells were created in the agar using a sterile cork borer.
-
A specific concentration of Lupeol acetate, dissolved in a suitable solvent, was added to the wells.
-
The plates were incubated under appropriate conditions for bacterial growth.
-
The diameter of the clear zone of growth inhibition around each well was measured in millimeters.
-
Minimum Inhibitory Concentration (MIC) Determination[1]
The MIC for Lupeol acetate against the tested bacteria was determined to quantify its antibacterial potency.
-
Method: The specific method for MIC determination (e.g., broth microdilution) was not detailed in the available literature but is a standard microbiological technique. Generally, this involves:
-
Preparing a series of dilutions of Lupeol acetate in a liquid growth medium.
-
Inoculating each dilution with a standardized suspension of the test bacterium.
-
Incubating the preparations under conditions suitable for bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Visualizations
Experimental Workflow for Antimicrobial Testing
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of a test compound like Lupeol acetate.
Proposed Mechanism of Action for Lupeol and its Derivatives
While the precise mechanism of action for Lupeol acetate is not definitively established, studies on its parent compound, Lupeol, suggest a potential pathway for its antifungal activity. It is hypothesized that Lupeol may interfere with the fungal cell membrane by inhibiting ergosterol biosynthesis.
Discussion and Future Directions
The available data indicates that Lupeol acetate possesses notable antibacterial and antifungal properties. Its efficacy against both Gram-positive bacteria and a phytopathogenic fungus suggests a broad spectrum of activity that warrants further investigation. The proposed mechanism of action, involving the disruption of fungal cell membrane synthesis, aligns with the mechanisms of some commercially available antifungal agents.
The significant gap in the literature regarding the antimicrobial activity of this compound presents a clear opportunity for future research. Studies designed to screen this compound against a panel of clinically relevant bacteria and fungi are necessary to determine its potential as an antimicrobial agent. A direct comparative study of this compound and Lupeol acetate, conducted under standardized conditions, would be invaluable in elucidating their relative potencies and spectra of activity.
Conclusion
Based on the current body of scientific literature, Lupeol acetate demonstrates promising antimicrobial activity against a range of microorganisms. In contrast, there is a lack of published evidence to support the antimicrobial activity of this compound. Therefore, for researchers and drug development professionals seeking natural compounds with antimicrobial potential, Lupeol acetate represents a more substantiated candidate for further exploration. Future studies are essential to characterize the antimicrobial profile of this compound and to enable a direct comparison with Lupeol acetate.
References
A Head-to-Head Comparison of Uvaol Diacetate and Betulinic Acid Diacetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of uvaol diacetate and betulinic acid diacetate, focusing on their performance in preclinical studies. This document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to aid in the evaluation of these two promising triterpenoid derivatives.
Introduction
Uvaol and betulinic acid are naturally occurring pentacyclic triterpenoids that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Acetylation of these parent compounds to their diacetate forms can alter their physicochemical properties, potentially enhancing their bioavailability and therapeutic efficacy. This guide focuses on a head-to-head comparison of this compound and betulinic acid diacetate, presenting available data on their biological activities.
While extensive research exists for the parent compounds, direct comparative studies on their diacetate derivatives are limited. This guide, therefore, compiles and contrasts the available data for each derivative, providing a framework for further investigation.
Chemical Structures
| Compound | Structure |
| This compound | |
| Betulinic Acid Diacetate |
Anticancer Activity: A Comparative Overview
Quantitative Analysis of Anticancer Activity
The following table summarizes the available in vitro cytotoxicity data for uvaol and betulinic acid. It is important to note that these values are for the parent compounds and not the diacetate derivatives, highlighting a significant gap in the current research landscape.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Uvaol | HepG2 (Hepatocellular Carcinoma) | MTT | 24 | 5.7 | [1] |
| WRL68 (Normal Liver) | MTT | 24 | 12.3 | [1] | |
| Betulinic Acid | H460 (Paclitaxel-resistant Lung Carcinoma) | MTT | Not Specified | 50 | [3] |
| MDA-MB-231 (Breast Cancer) | MTT | Not Specified | 38.81 ± 4.9 µg/mL | [5] |
Note: The data for betulinic acid in MDA-MB-231 cells is presented in µg/mL.
Anti-inflammatory Activity: A Comparative Overview
Both parent compounds, uvaol and betulinic acid, have been shown to possess significant anti-inflammatory properties.[2][6] They exert their effects through the modulation of key inflammatory mediators and signaling pathways.
Quantitative Analysis of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of uvaol. Data for betulinic acid diacetate was not available in the reviewed literature, but information on the parent compound is provided for context.
| Compound | Cell Line | Stimulant | Parameter Measured | Effect | Reference |
| Uvaol | RAW264.7 (Macrophage) | LPS | NO Production | Dose-dependent reduction | [6] |
| RAW264.7 (Macrophage) | LPS | TNF-α, IL-1β, IL-6 mRNA | Significant reduction | [6] | |
| Betulinic Acid | Macrophages | LPS | TNF-α, NO | Inhibition | [2] |
| Macrophages | LPS | IL-10 | Enhanced production | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or betulinic acid diacetate) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan crystals.[7][8]
-
Solubilization: Gently discard the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.[8][9]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[10]
Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[10]
-
Treatment: Plate the cells in a 24-well plate and treat with various concentrations of the test compounds in the presence or absence of LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).[10]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.[11]
-
Data Analysis: Determine the inhibitory effect of the compounds on NO production by comparing the absorbance of the treated groups with the LPS-only control.
Signaling Pathways
Anticancer Signaling Pathway of Uvaol
Uvaol has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of the PI3K/Akt signaling pathway.[1]
Caption: Uvaol's anticancer mechanism.
Anti-inflammatory Signaling Pathway of Betulinic Acid
Betulinic acid exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[12]
Caption: Betulinic acid's anti-inflammatory mechanism.
Conclusion and Future Directions
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies that directly compare the anticancer and anti-inflammatory efficacy of this compound and betulinic acid diacetate.
-
Elucidation of Mechanisms: Investigating the precise molecular mechanisms of action for this compound.
-
Pharmacokinetic Studies: Evaluating the pharmacokinetic properties of both diacetate derivatives to understand their absorption, distribution, metabolism, and excretion profiles.
This guide highlights the potential of this compound and betulinic acid diacetate as therapeutic agents and underscores the critical need for further research to fully elucidate their comparative efficacy and mechanisms of action.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Uvaol Diacetate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of uvaol diacetate, ensuring compliance and minimizing environmental impact.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available resources. The following guidance is based on the safety data for the related compound uvaol and general best practices for the disposal of acetate compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Key Chemical and Physical Properties
Understanding the properties of a chemical is the first step toward safe handling and disposal. The following table summarizes the known data for the base compound, uvaol. These characteristics should be considered as indicative for this compound in the absence of specific data.
| Property | Value |
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.7 g/mol [1] |
| Physical State | Solid[2] |
| Melting Point | 223-225 °C[3] |
| Solubility | Soluble in DMSO[4] |
Immediate Safety and Handling Protocols
Prior to any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
In the event of a spill, small quantities can be absorbed with an inert material (e.g., vermiculite, dry sand) and placed in a designated chemical waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Step-by-Step Disposal Procedure
The proper disposal of this compound, like other acetate compounds, should be managed as hazardous waste unless explicitly determined otherwise by a qualified professional.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a sealed, compatible container for waste collection.
-
Ensure the container is stored away from incompatible materials such as strong oxidizing agents.
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container tightly closed when not in use.
-
-
Arranging for Disposal:
-
When the container is full, or if it is no longer in use, complete a chemical collection request form as per your institution's procedures.
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
Essential Safety and Logistical Information for Handling Uvaol Diacetate
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Uvaol diacetate.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses or Goggles | Should meet ANSI Z87.1 standards. Chemical splash goggles are recommended, especially when handling solutions or if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or degradation before use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against spills. Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not Generally Required | Based on the low volatility of similar compounds, respiratory protection is not typically necessary for handling small quantities in a well-ventilated area. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Ventilation: Conduct all handling of this compound powder in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.
-
Weighing: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne.
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.
2. Dissolution and Use:
-
Solvent Selection: If preparing a solution, select an appropriate solvent and add it slowly to the this compound to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfer: When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to ensure accuracy and prevent spills.
3. Spill Management:
-
Small Spills: For small spills of solid this compound, carefully sweep up the material and place it in a designated waste container. For small liquid spills, absorb the material with an inert absorbent like vermiculite or sand and place it in the waste container.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency spill response procedures.
-
Decontamination: After cleaning a spill, decontaminate the area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be disposed of in a designated solid hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
3. Final Disposal:
-
Hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uvaol, 545-46-0 [thegoodscentscompany.com]
- 4. Uvaol | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
